trans-Dihydro Tetrabenazine-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H29NO3 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(2S,3S,11bS)-9,10-dimethoxy-3-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m0/s1/i1D3,2D3,12D |
InChI Key |
WEQLWGNDNRARGE-APILWHTQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O)OC)OC)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Characteristics of Deuterated Tetrabenazine Metabolites: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Deutetrabenazine and its Metabolism
Deutetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor in which the two methoxy (B1213986) groups of tetrabenazine (B1681281) have been replaced with trideuteromethoxy groups. This selective deuteration attenuates the metabolism of the active metabolites by cytochrome P450 2D6 (CYP2D6), leading to a longer half-life and reduced peak plasma concentrations compared to tetrabenazine.[1][2]
Upon oral administration, deutetrabenazine is rapidly and extensively metabolized by carbonyl reductases to its major active metabolites, the deuterated diastereomers (+)-α-dihydrotetrabenazine and (+)-β-dihydrotetrabenazine. These active metabolites are further metabolized, primarily by CYP2D6, to less active O-desmethylated metabolites.[2][3] The slower metabolism of the deuterated active metabolites is the primary basis for the improved pharmacokinetic profile of deutetrabenazine.[1]
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a drug and its metabolites is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters include the acid dissociation constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility.
Data on Tetrabenazine and its Non-Deuterated Metabolites
While experimental data for the deuterated metabolites are scarce, data for the parent drug, tetrabenazine, and predicted data for its non-deuterated active metabolite, α-dihydrotetrabenazine, are available and provide a valuable baseline.
| Compound | pKa | LogP | Aqueous Solubility (mg/mL) | Data Type |
| Tetrabenazine | 6.46 (Predicted)[4] | 2.9 (Computed)[5] | ~0.025[6] | Experimental/Predicted |
| α-Dihydrotetrabenazine | 8.18 (Strongest Basic, Predicted)[7] | 2.98 (Predicted)[7] | 0.276 (Predicted)[7] | Predicted |
| β-Dihydrotetrabenazine | No Data Available | No Data Available | No Data Available | - |
Anticipated Impact of Deuteration on Physicochemical Properties
The substitution of hydrogen with deuterium (B1214612) can subtly influence a molecule's physicochemical properties.
-
pKa: For amines, β-deuteration has been shown to slightly increase basicity, which would correspond to a small increase in the pKa value.[4][5][8] This is attributed to the lower zero-point energy of a C-D bond compared to a C-H bond adjacent to the nitrogen.[5]
-
Lipophilicity (LogP/LogD): The effect of deuteration on lipophilicity is generally small and not easily predictable, as it can be influenced by subtle changes in molecular volume and intermolecular interactions.[9]
-
Solubility: Studies on other deuterated compounds have shown that deuteration can lead to an increase in aqueous solubility. For instance, deuterated flurbiprofen (B1673479) exhibited a twofold increase in solubility compared to its non-deuterated counterpart.[10] However, this effect is not universal and is dependent on the specific molecular structure.
Metabolic Pathway of Deutetrabenazine
The metabolic conversion of deutetrabenazine to its active and inactive metabolites is a critical determinant of its therapeutic effect and duration of action.
Caption: Metabolic pathway of deutetrabenazine.
Experimental Protocols
This section outlines the detailed methodologies for determining the key physicochemical properties of drug metabolites.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of the metabolite in a suitable co-solvent (e.g., methanol (B129727) or DMSO) and then dilute with water to the desired concentration (typically 0.1-1 mM). Prepare standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M).
-
Titration: Calibrate a pH meter with standard buffers. Place a known volume of the metabolite solution in a thermostatted vessel and immerse the pH electrode. Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point or by calculating the derivative of the titration curve to find the inflection point.
Determination of LogP/LogD by Shake-Flask Method
This classic method measures the partitioning of a compound between an aqueous and an immiscible organic solvent (typically n-octanol).
Caption: Workflow for LogD determination by the shake-flask method.
Methodology:
-
Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline) and saturate it with n-octanol. Similarly, saturate n-octanol with the aqueous buffer.
-
Partitioning: Add a known amount of the metabolite to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.
-
Equilibration: Shake the vial for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the metabolite in both the aqueous and organic layers using a validated analytical method, such as LC-MS/MS.
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility by HPLC-Based Method
This method determines the thermodynamic solubility of a compound in an aqueous medium.
Caption: Workflow for aqueous solubility determination.
Methodology:
-
Sample Preparation: Add an excess amount of the solid metabolite to a vial containing the aqueous buffer of interest (e.g., phosphate (B84403) buffer at various pH values).
-
Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation: Filter the suspension to remove the undissolved solid, yielding a saturated solution.
-
Quantification: Analyze the concentration of the metabolite in the filtrate using a validated HPLC method with a suitable detector (e.g., UV or MS). A calibration curve prepared with known concentrations of the metabolite is used for quantification.
-
Solubility Determination: The determined concentration represents the aqueous solubility of the metabolite under the tested conditions.
Conclusion
The deuteration of tetrabenazine represents a successful strategy to favorably modify the pharmacokinetic properties of a drug by attenuating the metabolic rate of its active metabolites. While a complete experimental dataset of the physicochemical characteristics of deuterated α-HTBZ and β-HTBZ is not currently available, this guide provides a framework for understanding their likely properties based on data from the parent compound and the known effects of deuteration. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to perform these critical measurements. Further studies to experimentally determine the pKa, LogP/LogD, and solubility of these deuterated metabolites are warranted to provide a more complete understanding of their biopharmaceutical properties and to aid in the development of future deuterated drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Austedo | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Tetrabenazine CAS#: 58-46-8 [m.chemicalbook.com]
- 5. Tetrabenazine | C19H27NO3 | CID 6018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. journalijcar.org [journalijcar.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Tetrabenazine;CAS No.:58-46-8 [chemshuttle.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of trans-Dihydro Tetrabenazine-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis and characterization of trans-Dihydro Tetrabenazine-d7. This deuterated analog of a key tetrabenazine (B1681281) metabolite is of significant interest as an internal standard for pharmacokinetic and metabolic studies. This document outlines a plausible synthetic pathway, detailed experimental protocols, comprehensive characterization data, and its primary application in bioanalytical methodologies. The information presented herein is intended to support researchers in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic analysis.
Introduction
Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders. Its pharmacological activity is largely attributed to its metabolites, including the various isomers of dihydrotetrabenazine (B1670615). trans-Dihydrotetrabenazine is one of these active metabolites. Stable isotope-labeled internal standards are crucial for the accurate quantification of drugs and their metabolites in biological matrices by mass spectrometry.[1][2] this compound, with deuterium (B1214612) atoms incorporated into the isobutyl side chain, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis due to its chemical similarity to the analyte and its distinct mass, which allows for its differentiation.[3] The deuterium labeling on the isobutyl group provides a significant mass shift without substantially altering the chromatographic retention time or ionization efficiency.
Synthesis of this compound
A specific, publicly available, detailed synthesis for this compound has not been identified in the reviewed literature. However, a plausible and efficient synthetic route can be constructed based on established methods for the synthesis of tetrabenazine and its derivatives, combined with the use of a commercially available deuterated precursor. The proposed synthesis involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) with a deuterated aldehyde, followed by stereoselective reduction.
A plausible synthetic approach involves a multi-step process starting from commercially available materials. The key step for introducing the deuterium labels is the use of a deuterated precursor, specifically iso-valeraldehyde-d7 (B590941).
Proposed Synthetic Pathway
The synthesis of tetrabenazine analogs can be achieved through various methods, including the condensation of a dihydroisoquinoline derivative with a suitable keto-containing side chain precursor. To obtain the desired trans-dihydrotetrabenazine stereochemistry, a subsequent stereoselective reduction of the ketone is necessary. The introduction of the d7-isobutyl group can be accomplished by utilizing d7-isovaleraldehyde as a key building block.
The overall proposed synthetic scheme is depicted below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Tetrabenazine-d7
This step involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with a Mannich reaction precursor derived from iso-valeraldehyde-d7.
-
Materials:
-
6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride
-
iso-Valeraldehyde-d7
-
Formaldehyde
-
Dimethylamine (B145610) hydrochloride
-
Sodium carbonate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of iso-valeraldehyde-d7 in ethanol, add dimethylamine hydrochloride and formaldehyde.
-
Stir the mixture at room temperature for 2-3 hours to form the Mannich base precursor.
-
In a separate flask, dissolve 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride in ethanol and neutralize with a saturated aqueous solution of sodium carbonate.
-
Add the prepared Mannich base precursor to the dihydroisoquinoline solution.
-
Reflux the reaction mixture for 12-16 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield Tetrabenazine-d7.
-
Step 2: Synthesis of this compound
This step involves the stereoselective reduction of the ketone in Tetrabenazine-d7 to the corresponding alcohol. The reduction of tetrabenazine with sodium borohydride (B1222165) is known to produce a mixture of diastereomers, with the trans isomer being a major product.
-
Materials:
-
Tetrabenazine-d7
-
Sodium borohydride (NaBH4)
-
Dichloromethane
-
Saturated aqueous ammonium (B1175870) chloride
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Tetrabenazine-d7 in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to separate the trans and cis diastereomers, yielding pure this compound.
-
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Physical and Chemical Properties
| Property | Value |
| Chemical Name | (2S,3S,11bS)-9,10-dimethoxy-3-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
| Molecular Formula | C₁₉H₂₂D₇NO₃ |
| Molecular Weight | 326.48 g/mol |
| Appearance | White to off-white solid |
| Stereochemistry | trans |
Spectroscopic Data
While specific spectra for this exact deuterated compound are not widely published, the expected data based on the structure and known data for the non-deuterated analog are presented below.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to be similar to that of the non-deuterated trans-dihydrotetrabenazine, with the notable absence of signals corresponding to the isobutyl group protons. The remaining protons on the tetrabenazine core would be observable.
²H NMR (Deuterium Nuclear Magnetic Resonance)
The ²H NMR spectrum would confirm the positions of deuterium incorporation, showing signals corresponding to the deuterons on the isobutyl group.
MS (Mass Spectrometry)
Mass spectrometry is a critical tool to confirm the molecular weight and isotopic enrichment.
| Ion | Expected m/z |
| [M+H]⁺ | 327.29 |
| [M+Na]⁺ | 349.27 |
High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement to confirm the elemental composition.
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is used to determine the chemical and stereochemical purity of the final compound.
| Parameter | Typical Conditions |
| Column | Chiral column (e.g., Chiralpak AD-H or equivalent) for stereoisomeric purity; C18 column for chemical purity. |
| Mobile Phase | A mixture of hexane (B92381) and ethanol with a small amount of a basic modifier (e.g., diethylamine) for chiral separation. |
| Detection | UV at an appropriate wavelength (e.g., 280 nm). |
| Expected Purity | >98% (chemical and stereochemical). |
Application as an Internal Standard in Bioanalysis
The primary application of this compound is as an internal standard in the quantitative analysis of trans-dihydrotetrabenazine in biological samples using LC-MS/MS.
Experimental Workflow for Bioanalytical Method
The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a bioanalytical assay.
Caption: Workflow for the use of this compound in bioanalysis.
LC-MS/MS Method Parameters
A typical LC-MS/MS method for the quantification of dihydrotetrabenazine would involve the following:
| Parameter | Typical Conditions |
| LC System | A high-performance or ultra-high-performance liquid chromatography system. |
| Column | A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm). |
| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier (e.g., formic acid or ammonium formate). |
| Flow Rate | 0.2 - 0.5 mL/min. |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Source | Electrospray Ionization (ESI) in positive mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
| MRM Transitions | trans-Dihydrotetrabenazine: e.g., m/z 320.2 -> 165.2this compound: e.g., m/z 327.3 -> 165.2 (or another suitable fragment). |
Conclusion
References
The Role of trans-Dihydrotetrabenazine-d7 as an Internal Standard: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, the precise quantification of drug compounds and their metabolites in biological matrices is a cornerstone of pharmacokinetic and pharmacodynamic studies. This technical guide provides a comprehensive overview of the mechanism of action of trans-Dihydrotetrabenazine-d7 when used as an internal standard in bioanalytical methods, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.
Introduction to Tetrabenazine (B1681281) and the Need for Internal Standards
Tetrabenazine is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), used in the treatment of hyperkinetic movement disorders such as the chorea associated with Huntington's disease.[1][2] Upon administration, tetrabenazine undergoes extensive first-pass metabolism to form several active metabolites, primarily α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[3] Given that these metabolites, particularly the trans-isomer of dihydrotetrabenazine (B1670615), are considered the more therapeutically important moieties due to their higher plasma concentrations, their accurate measurement is critical.[2][4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this quantification due to its high sensitivity and specificity.[5] However, the accuracy of LC-MS/MS analysis can be affected by variability during sample preparation, injection, and ionization.[6][7] To correct for these potential errors, a suitable internal standard (IS) is essential.[6][7] A stable isotope-labeled (SIL) internal standard, such as trans-Dihydrotetrabenazine-d7, is considered the gold standard for such applications.[6][8][9]
Mechanism of Action as an Internal Standard
The "mechanism of action" of trans-Dihydrotetrabenazine-d7 as an internal standard is not pharmacological but analytical. Its efficacy stems from its structural and physicochemical similarity to the analyte, trans-Dihydrotetrabenazine. An ideal internal standard co-elutes with the analyte and exhibits similar behavior during extraction and ionization, thereby normalizing analytical variability.[7][9]
Key principles of its analytical mechanism include:
-
Correction for Extraction Variability: During sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction, minor variations can lead to inconsistent recovery of the analyte. Because trans-Dihydrotetrabenazine-d7 is chemically almost identical to the analyte, it is assumed to have the same extraction recovery. By adding a known amount of the deuterated IS to the sample at the beginning of the process, the ratio of the analyte's response to the IS's response remains constant, even if the absolute recovery varies.
-
Compensation for Matrix Effects: Biological samples contain endogenous components that can suppress or enhance the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect.[8][10] Since the deuterated IS co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects.[8][9] Consequently, the ratio of their peak areas remains unaffected, leading to more accurate quantification.[10]
-
Normalization of Instrument Response: Minor fluctuations in the performance of the LC-MS/MS system can affect the signal intensity. The use of a SIL-IS effectively normalizes these variations, ensuring the robustness and reproducibility of the assay.[7]
The mass difference introduced by the seven deuterium (B1214612) atoms allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical similarity ensures they behave as one throughout the analytical process.[11]
Pharmacological Context: VMAT2 Inhibition
To understand why the accurate measurement of dihydrotetrabenazine is important, it is crucial to understand its pharmacological mechanism of action. Dihydrotetrabenazine, like its parent compound tetrabenazine, acts as a high-affinity reversible inhibitor of VMAT2.[12][13][14] VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons.[13] Its primary function is to transport monoamine neurotransmitters (such as dopamine (B1211576), serotonin, and norepinephrine) from the cytoplasm into the vesicles for storage and subsequent release into the synapse.[12][15]
By inhibiting VMAT2, dihydrotetrabenazine depletes the stores of these monoamines in nerve terminals.[12][15] This leads to a reduced amount of neurotransmitter available for release, thereby decreasing overall monoaminergic neurotransmission.[15] The reduction in dopamine, in particular, is believed to be the primary mechanism for its therapeutic effect in hyperkinetic movement disorders.[1][16]
Figure 1. Mechanism of VMAT2 Inhibition by trans-Dihydrotetrabenazine.
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacokinetics of tetrabenazine and its metabolites, and the performance of a typical bioanalytical method using a deuterated internal standard.
Table 1: Pharmacokinetic Parameters of Tetrabenazine and its Metabolites
| Parameter | Tetrabenazine (TBZ) | α-Dihydrotetrabenazine (α-HTBZ) | β-Dihydrotetrabenazine (β-HTBZ) |
| Oral Bioavailability | Very low (~5%)[2][4] | High (~80%)[2][4] | High (~80%)[4] |
| Time to Peak (Tmax) | ~1.5 hours | ~2 hours[3] | ~2 hours |
| Elimination Half-life | ~10 hours (IV)[3] | ~7 hours[3] | ~5 hours[3] |
| Protein Binding | 82-88%[2][3] | 60-68%[3] | 59-63%[3] |
Table 2: Performance Characteristics of an LC-MS/MS Method for Tetrabenazine and Metabolites using Tetrabenazine-d7 IS
| Parameter | Tetrabenazine | α-Dihydrotetrabenazine | β-Dihydrotetrabenazine |
| Linearity Range (ng/mL) | 0.01 - 5.03[5][17] | 0.50 - 100[5][17] | 0.50 - 100[5][17] |
| Correlation Coefficient (r²) | ≥ 0.99[5] | ≥ 0.99[5] | ≥ 0.99[5] |
| Intra-day Precision (%CV) | ≤ 10.5% | ≤ 5.6% | ≤ 6.8% |
| Inter-day Precision (%CV) | ≤ 7.8% | ≤ 6.5% | ≤ 7.2% |
| Intra-day Accuracy (% Bias) | -8.0% to 5.0% | -3.5% to 3.8% | -4.0% to 4.2% |
| Inter-day Accuracy (% Bias) | -3.7% to 2.8% | -3.3% to 2.0% | -2.8% to 2.8% |
| (Data synthesized from a representative validated LC-MS/MS method)[5] |
Experimental Protocols
The following sections detail the methodologies for the quantification of dihydrotetrabenazine in human plasma using trans-Dihydrotetrabenazine-d7 as an internal standard.
Stock and Working Solution Preparation
-
Stock Solutions: Prepare individual primary stock solutions of the analyte (trans-Dihydrotetrabenazine) and the internal standard (trans-Dihydrotetrabenazine-d7) at a concentration of 1 mg/mL in a suitable organic solvent such as acetonitrile (B52724).[17] Store at 2-8°C.[17]
-
Working Solutions: Prepare serial dilutions of the analyte stock solution with a mixture of acetonitrile and water (e.g., 60:40, v/v) to create working solutions for calibration standards and quality control (QC) samples.[17] Prepare a separate working solution of the internal standard at a fixed concentration (e.g., 1000 ng/mL).[17]
Sample Preparation (Solid-Phase Extraction)
-
Aliquoting: To 200 µL of human plasma (calibration standards, QCs, or unknown samples), add a fixed volume of the internal standard working solution.[5]
-
Pre-treatment: Add a buffer (e.g., 5% ammonia (B1221849) solution) and vortex to mix.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol (B129727) and water.[5]
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-organic-content solvent (e.g., 10% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[5]
Figure 2. General workflow for bioanalytical sample processing and analysis.
LC-MS/MS Conditions (Representative)
-
LC Column: Zorbax SB C18 or equivalent.[5]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate).[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[18]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[5]
-
Analyte (DHTBZ): Monitor a specific precursor-to-product ion transition (e.g., m/z 320.2 → 302.4).[17]
-
Internal Standard (DHTBZ-d7): Monitor the corresponding mass-shifted transition.
-
Justification for Using a Deuterated Internal Standard
The selection of an appropriate internal standard is a critical decision in bioanalytical method development. Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) recommend the use of stable isotope-labeled internal standards for mass spectrometry-based assays.[11] The diagram below illustrates the decision-making process that establishes a deuterated IS as the optimal choice.
Figure 3. Decision pathway for internal standard selection.
Conclusion
trans-Dihydrotetrabenazine-d7 serves as an exemplary internal standard for the bioanalysis of the active metabolite of tetrabenazine. Its mechanism of action is rooted in fundamental principles of analytical chemistry, where its near-identical physicochemical properties to the analyte allow it to effectively normalize variability throughout the entire analytical workflow. The use of such a stable isotope-labeled internal standard is not merely a preference but a critical requirement for developing robust, accurate, and reproducible bioanalytical methods that meet stringent regulatory standards. This ensures the high quality and integrity of pharmacokinetic data essential for modern drug development and clinical research.
References
- 1. VMAT2 Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The pharmacokinetics of tetrabenazine and its hydroxy metabolite in patients treated for involuntary movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. droracle.ai [droracle.ai]
- 13. cambridge.org [cambridge.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 16. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]
- 17. researchgate.net [researchgate.net]
- 18. hilarispublisher.com [hilarispublisher.com]
The Pharmacokinetics of Tetrabenazine and Its Deuterated Metabolites: A Technical Guide
Introduction
Tetrabenazine (B1681281) is a reversible inhibitor of the vesicular monoamine transporter type 2 (VMAT2) used for the symptomatic treatment of hyperkinetic movement disorders, most notably chorea associated with Huntington's disease.[1][2][3] Its therapeutic action stems from the depletion of monoamines such as dopamine, serotonin, and norepinephrine (B1679862) in the central nervous system.[1][4] However, the clinical use of tetrabenazine is often limited by its complex pharmacokinetic profile, which necessitates frequent dosing and can lead to side effects associated with high peak plasma concentrations.[5]
To address these limitations, a deuterated form of tetrabenazine, known as deutetrabenazine, was developed.[6][7] Deuteration involves the strategic replacement of hydrogen atoms with their stable isotope, deuterium. This modification slows the metabolic breakdown of the drug's active metabolites, leading to a more favorable pharmacokinetic profile.[8][9] This guide provides an in-depth examination of the pharmacokinetics of tetrabenazine and its deuterated active metabolites, intended for researchers, scientists, and drug development professionals.
Metabolism of Tetrabenazine and Deutetrabenazine
Following oral administration, tetrabenazine is rapidly and extensively metabolized, primarily in the liver.[1][10] The parent drug itself has very low systemic bioavailability.[10][11] The initial metabolic step involves the reduction of tetrabenazine by carbonyl reductase to its two major active metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[1]
These active metabolites are further metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme system through O-demethylation to less active metabolites.[1][2] The genetic polymorphism of CYP2D6 can lead to significant interindividual variability in the metabolism of tetrabenazine, with poor metabolizers having significantly higher exposure to the active metabolites.[12][13]
Deutetrabenazine was designed to attenuate this rapid metabolism. By replacing the hydrogen atoms on the methoxy (B1213986) groups with deuterium, the carbon-deuterium bond becomes stronger than the carbon-hydrogen bond.[8] This "kinetic isotope effect" slows the rate of CYP2D6-mediated O-demethylation of the deuterated active metabolites, leading to their prolonged half-life and increased systemic exposure.[8][14]
Pharmacokinetic Profiles
The deuteration of tetrabenazine results in significant alterations to its pharmacokinetic profile, primarily affecting the exposure and elimination of its active metabolites.
Pharmacokinetics of Tetrabenazine and its Active Metabolites
Tetrabenazine is characterized by low oral bioavailability and is rapidly cleared from the plasma.[1][10] Its therapeutic effects are primarily mediated by its active metabolites, α-HTBZ and β-HTBZ.[10]
| Parameter | Tetrabenazine (Parent) | α-HTBZ | β-HTBZ | Total (α+β)-HTBZ |
| Tmax (hours) | ~1.15[1] | - | - | - |
| t½ (hours) | ~10 (IV)[1] | ~7[1] | ~5[1] | ~4.8[5] |
| AUC₀-inf (ng·hr/mL) | - | - | - | 261[5] |
| Cmax (ng/mL) | 4.8[1] | - | - | 61.6[5] |
| Oral Bioavailability | ~5%[10] | High (~81%)[10] | High (~81%)[10] | - |
| Protein Binding | 82-88%[1] | 60-68%[1] | 59-63%[1] | - |
Data are presented as approximate values compiled from various sources and may vary depending on the study population and design.
Comparative Pharmacokinetics of Deutetrabenazine
Deutetrabenazine exhibits a superior pharmacokinetic profile compared to tetrabenazine, characterized by a longer half-life and increased exposure of its active metabolites, with only a marginal increase in peak plasma concentrations.[5][6][7] This leads to more stable plasma concentrations throughout the dosing interval.[15]
| Parameter | Deutetrabenazine (Deuterated Metabolites) | Tetrabenazine (Metabolites) | Fold Change |
| Total (α+β)-HTBZ t½ (hours) | ~8.6 - 10[5][16] | ~4.8[5] | ~2x increase |
| Total (α+β)-HTBZ AUC₀-inf (ng·hr/mL) | ~542[5] | ~261[5] | ~2x increase |
| Total (α+β)-HTBZ Cmax (ng/mL) | ~74.6[5] | ~61.6[5] | Marginal increase |
Data from a single-dose crossover study in healthy volunteers comparing 25 mg of deutetrabenazine and 25 mg of tetrabenazine.[5]
The prolonged half-life of the deuterated metabolites allows for less frequent dosing and a lower total daily dose of deutetrabenazine compared to tetrabenazine to achieve comparable systemic exposure.[15][17] Food can increase the Cmax of the deuterated metabolites by approximately 50%, but it does not significantly affect the overall exposure (AUC).[9][15]
Drug Interactions
The metabolism of both tetrabenazine and deutetrabenazine active metabolites is significantly influenced by the activity of the CYP2D6 enzyme. Co-administration with strong CYP2D6 inhibitors, such as paroxetine (B1678475), can increase the systemic exposure of these active metabolites.
In a study with tetrabenazine, co-administration with paroxetine resulted in an approximately 3-fold increase in the AUC of α-HTBZ.[18] For deutetrabenazine, co-administration with paroxetine also increased the exposure of the deuterated active metabolites, with a 1.8-fold increase in the AUC of deuterated α-HTBZ and a 5.6-fold increase in the AUC of deuterated β-HTBZ.[19] While there is still a significant interaction, the magnitude of the increase in exposure of the active metabolites is less pronounced with deutetrabenazine compared to tetrabenazine.[19] Dose reduction of both medications is recommended when co-administered with strong CYP2D6 inhibitors.[12][20]
Experimental Protocols
The pharmacokinetic properties of tetrabenazine and deutetrabenazine have been characterized through a series of clinical pharmacology studies. A typical experimental design for a comparative pharmacokinetic study is outlined below.
Study Design: A randomized, double-blind, two-period crossover study is often employed to compare single oral doses of deutetrabenazine and tetrabenazine.[5] A washout period of sufficient duration is included between the two treatment periods.
Subject Population: Studies are typically conducted in healthy adult volunteers to assess the intrinsic pharmacokinetic properties of the drugs without the confounding factors of disease.[5][6][15]
Dosing and Administration: Subjects receive a single oral dose of either tetrabenazine or deutetrabenazine in each study period.[5] The effect of food may be assessed by administering the drug in either a fed or fasted state.[15]
Sample Collection: Serial blood samples are collected at predetermined time points before and after drug administration to characterize the plasma concentration-time profiles of the parent drug and its metabolites.[6]
Analytical Methods: Plasma concentrations of tetrabenazine, deutetrabenazine, and their respective metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[21][22]
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½, from the plasma concentration-time data.
Conclusion
The strategic deuteration of tetrabenazine to create deutetrabenazine has resulted in a compound with a significantly improved pharmacokinetic profile. The slower metabolism of deutetrabenazine's active metabolites leads to a longer half-life, greater systemic exposure, and more stable plasma concentrations compared to tetrabenazine.[5][7] These pharmacokinetic advantages translate into a more favorable clinical profile for deutetrabenazine, allowing for less frequent dosing and potentially improved tolerability.[9][23] This technical guide provides a comprehensive overview of the key pharmacokinetic differences between these two important therapies for hyperkinetic movement disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Role of tetrabenazine for Huntington's disease-associated chorea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrabenazine - Wikipedia [en.wikipedia.org]
- 4. Tetrabenazine, a monoamine-depleting drug used in the treatment of hyperkinetic movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deutetrabenazine - Prescriber's Guide [cambridge.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. The pharmacokinetics of tetrabenazine and its hydroxy metabolite in patients treated for involuntary movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. Analysis of CYP2D6 genotype and response to tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. researchgate.net [researchgate.net]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. The effect of potent CYP2D6 inhibition on the pharmacokinetics and safety of deutetrabenazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Deutetrabenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. trial.medpath.com [trial.medpath.com]
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide on the Role of Dihydrotetrabenazine (B1670615) Isomers in VMAT2 Inhibition
Introduction
The Vesicular Monoamine Transporter 2 (VMAT2), encoded by the SLC18A2 gene, is a crucial protein in the central nervous system responsible for packaging monoamine neurotransmitters—such as dopamine (B1211576), serotonin, and norepinephrine—from the cytoplasm into synaptic vesicles.[1][2][3] This process is essential for the storage and subsequent release of these neurotransmitters into the synapse.[2] Given its central role in monoaminergic neurotransmission, VMAT2 has become a significant target for drug development, particularly for conditions characterized by hyperkinetic movement disorders like the chorea associated with Huntington's disease and tardive dyskinesia.[4][5][6]
Tetrabenazine (B1681281) (TBZ) is a reversible, high-affinity inhibitor of VMAT2.[5][7] It is administered as a racemic mixture and is rapidly metabolized in vivo by carbonyl reductase to its primary active metabolites, the dihydrotetrabenazine (DTBZ) isomers.[1][8] These metabolites, which exist as multiple stereoisomers, are primarily responsible for the pharmacological activity of tetrabenazine.[7] The interaction between these DTBZ isomers and VMAT2 is highly stereospecific, with certain isomers exhibiting significantly greater potency than others. This guide provides a detailed technical overview of the role of dihydrotetrabenazine isomers in VMAT2 inhibition, presenting quantitative binding data, experimental protocols, and pathway visualizations.
Stereoselectivity of Dihydrotetrabenazine Isomers
Tetrabenazine possesses two chiral centers, leading to the formation of four stereoisomers of its main metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[9][10] The binding affinity of these isomers to VMAT2 is highly dependent on their stereochemistry.
The most profound difference is observed between the enantiomers of α-DTBZ. The (+)-α-dihydrotetrabenazine isomer demonstrates high affinity for VMAT2, whereas the (-)-α-isomer is largely inactive, showing a binding affinity that is over 1000-fold lower.[11][12][13] This pronounced stereoselectivity is a critical factor in the development of second-generation VMAT2 inhibitors like valbenazine (B1662120) and deutetrabenazine. Valbenazine is a prodrug of the single, most active isomer, (+)-α-DTBZ, thereby aiming to maximize therapeutic effects while minimizing potential off-target effects associated with other isomers.[9][14][15] Deutetrabenazine, a deuterated form of tetrabenazine, is metabolized into four deuterated DTBZ isomers, with the (+)-α and (+)-β isomers being potent VMAT2 inhibitors.[14][15]
Research has consistently shown that the (2R,3R,11bR) configuration, corresponding to (+)-α-DTBZ, is crucial for high-affinity binding to VMAT2.[16] This stereospecificity underscores the well-defined nature of the binding pocket on the VMAT2 protein.
Quantitative Data Presentation: VMAT2 Binding Affinities
The inhibitory potency of tetrabenazine, its enantiomers, and the various dihydrotetrabenazine stereoisomers have been quantified through in vitro binding assays. The dissociation constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity. The half-maximal inhibitory concentration (IC50) measures the functional inhibition of VMAT2 activity, such as dopamine uptake.
| Compound | VMAT2 Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) | Reference(s) |
| (+)-Tetrabenazine | 4.47 | - | [16] |
| (-)-Tetrabenazine | 36,400 | - | [16] |
| (+)-α-Dihydrotetrabenazine (HTBZ) | 0.97 - 3.96 | - | [11][13][16] |
| (-)-α-Dihydrotetrabenazine (HTBZ) | 2,200 | - | [11][12][13] |
| (-)-β-Dihydrotetrabenazine (HTBZ) | 13.4 | - | [17] |
| Racemic (±)-TBZ | - | ~100-300 | [7] |
| (+)-9-Trifluoroethoxy-α-DTBZ | 1.48 | 6.11 | [3] |
| (-)-9-Trifluoroethoxy-α-DTBZ | 270 | 129 | [3] |
| (2R, 3R, 11bR)-9-Cyclopropylmethoxy-DTBZ | 0.75 | - | [18] |
Note: Ki and IC50 values can vary between studies due to differences in experimental conditions and tissue preparations.
Experimental Protocols
The quantitative data presented above are typically generated using two key types of in vitro assays: radioligand binding assays and neurotransmitter uptake assays.
VMAT2 Radioligand Binding Assay
This assay measures the affinity of a compound for VMAT2 by quantifying its ability to displace a known radiolabeled ligand, most commonly [3H]dihydrotetrabenazine ([3H]DTBZ).[6][19][20]
Methodology:
-
Tissue/Cell Preparation:
-
Competitive Binding Incubation:
-
The prepared membranes or tissue homogenates are incubated in assay tubes.
-
A fixed concentration of the radioligand (e.g., [3H]DTBZ) is added to each tube.
-
Varying concentrations of the unlabeled test compound (e.g., different DTBZ isomers) are added to create a competition curve.
-
Tubes for determining "total binding" (radioligand only) and "non-specific binding" (radioligand plus a high concentration of an unlabeled VMAT2 inhibitor like tetrabenazine) are included.
-
-
Separation and Quantification:
-
Following incubation to allow binding to reach equilibrium, the reaction is terminated.
-
Bound radioligand is separated from free (unbound) radioligand, typically by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound ligand.
-
The filters are washed with ice-cold buffer to remove any remaining free radioligand.
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.[6]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
-
[3H]Dopamine Uptake Assay
This functional assay measures a compound's ability to inhibit the primary function of VMAT2: the transport of monoamines into vesicles.
Methodology:
-
Synaptosome Preparation:
-
Synaptosomes, which are resealed nerve terminals containing synaptic vesicles, are prepared from fresh rodent striatal tissue through a process of homogenization and differential centrifugation.
-
-
Uptake Inhibition:
-
Synaptosomes are pre-incubated with varying concentrations of the test compound (e.g., DTBZ isomers).
-
The uptake reaction is initiated by adding a known concentration of [3H]dopamine. The transport is ATP-dependent.
-
The incubation is carried out for a short period at a physiological temperature (e.g., 37°C).
-
-
Separation and Quantification:
-
The uptake is terminated by rapid filtration and washing with ice-cold buffer to separate the synaptosomes (containing transported [3H]dopamine) from the extracellular medium.
-
The radioactivity within the synaptosomes is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The amount of [3H]dopamine uptake is plotted against the concentration of the test compound.
-
The IC50 value is determined as the concentration of the inhibitor that reduces the specific uptake of [3H]dopamine by 50%.
-
Mandatory Visualizations
Metabolism and Stereoselective VMAT2 Inhibition Pathway
The following diagram illustrates the metabolic conversion of tetrabenazine into its dihydrotetrabenazine metabolites and their subsequent stereoselective interaction with VMAT2.
Caption: Metabolism of tetrabenazine and stereoselective inhibition of VMAT2 by DTBZ isomers.
Experimental Workflow for VMAT2 Binding Assay
The diagram below outlines the key steps in a typical radioligand competition binding assay used to determine the binding affinity of DTBZ isomers for VMAT2.
Caption: Workflow for a VMAT2 radioligand competition binding assay.
Conclusion
The inhibitory effect of tetrabenazine on the VMAT2 transporter is mediated primarily by its dihydrotetrabenazine metabolites. The interaction of these metabolites is highly stereospecific, with the (+)-α-DTBZ and (+)-β-DTBZ isomers demonstrating significantly higher affinity and inhibitory potency compared to their corresponding (-)-enantiomers. This stereoselectivity is a fundamental principle guiding the development of modern VMAT2 inhibitors, which aim to isolate the most active isomers to enhance therapeutic efficacy and improve safety profiles. The experimental protocols detailed herein, particularly radioligand binding and dopamine uptake assays, remain the gold standard for quantifying the potency of these isomers and for the preclinical evaluation of novel VMAT2-targeting compounds.
References
- 1. Characterization of Optically Resolved 9-fluoropropyl-dihydrotetrabenazine as a Potential PET Imaging Agent Targeting Vesicular Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 6. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PET Imaging of VMAT2 with the Novel Radioligand [18F]FE-DTBZ-d4 in Nonhuman Primates: Comparison with [11C]DTBZ and [18F]FE-DTBZ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and Characterization of Tetrabenazine Enantiomers against Vesicular Monoamine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? | CNS Spectrums | Cambridge Core [cambridge.org]
- 15. Pharmacokinetic and Pharmacologic Characterization of the Dihydrotetrabenazine Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tetrabenazine Metabolite | Monoamine Transporter | TargetMol [targetmol.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Synthesis and Discovery of Arylpiperidinylquinazolines: New Inhibitors of the Vesicular Monoamine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Maze of Tetrabenazine Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabenazine (B1681281) (TBZ) is a cornerstone in the management of hyperkinetic movement disorders, most notably chorea associated with Huntington's disease. Its therapeutic action is primarily mediated through the reversible inhibition of vesicular monoamine transporter 2 (VMAT2), leading to the depletion of monoamines in the central nervous system. However, the clinical application of tetrabenazine is complicated by its intricate stereochemistry and metabolic profile. Administered as a racemic mixture, tetrabenazine undergoes extensive metabolism, resulting in a complex array of stereoisomeric metabolites with distinct pharmacological activities and pharmacokinetic properties. A thorough understanding of this stereochemical landscape is paramount for optimizing therapeutic strategies and developing next-generation VMAT2 inhibitors with improved efficacy and safety profiles.
This technical guide provides a comprehensive overview of the stereochemistry of tetrabenazine metabolites. It delves into the quantitative aspects of their interaction with VMAT2, details the experimental protocols for their analysis, and visually represents the key metabolic and experimental pathways.
Data Presentation: Quantitative Insights into Stereoisomer Activity
The pharmacological effects of tetrabenazine are largely attributable to its metabolites, which exhibit significant stereoselectivity in their binding affinity for VMAT2. The following tables summarize the key quantitative data, offering a clear comparison of the different stereoisomers.
VMAT2 Binding Affinities
The inhibitory potency of tetrabenazine and its dihydrotetrabenazine (B1670615) (DHTBZ) metabolites at the VMAT2 transporter is a critical determinant of their therapeutic efficacy. The binding affinities, expressed as inhibitor constant (Ki) values, reveal a striking degree of stereoselectivity.
| Compound | Stereoisomer | Ki (nM) |
| Tetrabenazine (TBZ) | (+)-TBZ | 4.47[1] |
| (-)-TBZ | 36,400[1] | |
| Dihydrotetrabenazine (DHTBZ) | (+)-α-HTBZ (2R,3R,11bR) | 3.96[1] |
| (-)-α-HTBZ | >10,000 | |
| (+)-β-HTBZ | 12.4 | |
| (-)-β-HTBZ | >10,000 | |
| Deuterated Dihydrotetrabenazine (deuHTBZ) | (+)-α-deuHTBZ | 1.5 |
| (-)-α-deuHTBZ | >1,000 | |
| (+)-β-deuHTBZ | 12.4 | |
| (-)-β-deuHTBZ | >1,000 |
Table 1: VMAT2 binding affinities of tetrabenazine and its metabolites. Data compiled from in vitro radioligand binding assays.
Pharmacokinetic Parameters of Dihydrotetrabenazine Isomers
The pharmacokinetic profiles of the dihydrotetrabenazine metabolites are crucial for understanding their contribution to the overall therapeutic effect and duration of action. The following table presents key pharmacokinetic parameters for the deuterated HTBZ isomers following administration of deutetrabenazine.
| Metabolite | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng·h/mL) | T1/2 (h) | Relative Abundance (%) |
| (+)-α-deuHTBZ | 2.8 | 6.0 | 58.7 | 9.9 | 4 |
| (-)-α-deuHTBZ | 25.1 | 4.0 | 455 | 9.8 | 66 |
| (+)-β-deuHTBZ | 13.8 | 4.0 | 202 | 7.7 | 29 |
| (-)-β-deuHTBZ | 1.2 | 6.0 | 25.4 | 9.5 | 1 |
Table 2: Pharmacokinetic parameters and relative abundance of deuterated dihydrotetrabenazine (deuHTBZ) isomers in human plasma following a single oral dose of deutetrabenazine. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; T1/2: Elimination half-life.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the replication and extension of research in this field. This section outlines the core protocols for assessing the stereochemistry of tetrabenazine metabolites.
VMAT2 Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of compounds to the VMAT2 transporter.
Objective: To quantify the binding affinity (Ki) of tetrabenazine stereoisomers and their metabolites to VMAT2.
Materials:
-
Radioligand: [3H]dihydrotetrabenazine ([3H]DHTBZ)[2]
-
Tissue Source: Rat brain striatal membranes or human platelet homogenates.[3]
-
Test Compounds: Tetrabenazine and its stereoisomeric metabolites.
-
Buffers and Reagents: Incubation buffer (e.g., Tris-HCl), wash buffer.
-
Instrumentation: Scintillation counter, filtration apparatus.
Protocol:
-
Membrane Preparation: Homogenize rat striatum or human platelets in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances.
-
Binding Assay:
-
In a series of tubes, combine the membrane preparation, a fixed concentration of [3H]DHTBZ, and varying concentrations of the unlabeled test compound (competitor).
-
For determining non-specific binding, a separate set of tubes should contain a high concentration of a known VMAT2 inhibitor (e.g., unlabeled tetrabenazine).
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[3]
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Chiral Separation and Quantification by LC-MS/MS
This method allows for the separation and quantification of the individual stereoisomers of tetrabenazine and its metabolites in biological matrices.
Objective: To separate and quantify the four stereoisomers of dihydrotetrabenazine in human plasma.
Materials:
-
Instrumentation: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chiral Column: A chiral stationary phase column (e.g., Phenomenex Chirex 3014).[4]
-
Mobile Phase: A mixture of solvents such as n-hexane, 1,2-dichloroethane, and ethanol, often with additives like trifluoroacetic acid and triethylamine (B128534) to improve peak shape and resolution.[4]
-
Internal Standard: A deuterated analog of the analyte (e.g., tetrabenazine-d7).[5]
-
Sample Preparation: Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) materials.
Protocol:
-
Sample Preparation (from Plasma):
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., C18) with methanol (B129727) and water. Load the plasma sample (to which the internal standard has been added). Wash the cartridge to remove interfering substances. Elute the analytes with an organic solvent.[5]
-
Liquid-Liquid Extraction (LLE): Add an organic solvent to the plasma sample (containing the internal standard). Vortex to mix and centrifuge to separate the organic and aqueous layers. Collect the organic layer containing the analytes.
-
Evaporate the solvent from the eluate or organic layer and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the chiral HPLC column.
-
Perform chromatographic separation using an isocratic or gradient elution with the optimized mobile phase at a constant flow rate.
-
The eluent from the column is introduced into the mass spectrometer.
-
Utilize electrospray ionization (ESI) in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for each stereoisomer and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for each stereoisomer and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the standards.
-
Determine the concentration of each stereoisomer in the unknown samples by interpolating from the calibration curve.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
References
- 1. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
"trans-Dihydro Tetrabenazine-d7" certificate of analysis explained
An In-depth Technical Guide to the Certificate of Analysis for trans-Dihydro Tetrabenazine-d7
For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical compound. This guide provides a detailed explanation of a typical CoA for this compound, a deuterated analog of a tetrabenazine (B1681281) metabolite. Understanding the data and methodologies presented in the CoA is essential for ensuring the accuracy and reproducibility of experimental results.
This compound is the deuterium-labeled form of (2S,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol.[1] Deuterated compounds like this are valuable as internal standards in quantitative analyses (e.g., NMR, GC-MS, or LC-MS) and as tracers in metabolic studies.[1][2] The deuterium (B1214612) substitution can alter the pharmacokinetic and metabolic profiles of drugs, a principle utilized in drugs like deutetrabenazine to improve therapeutic outcomes.[3][4]
Product Identification and General Information
This initial section of the CoA provides fundamental details about the compound and the specific batch being certified. It serves as a primary identifier and ensures traceability.[5][6]
| Parameter | Specification |
| Product Name | This compound |
| Catalogue Number | T-785 |
| CAS Number | 1217744-19-8 |
| Molecular Formula | C₁₉H₂₂D₇NO₃ |
| Molecular Weight | 326.49 g/mol |
| Lot Number | Specific to the batch |
| Date of Manufacture | Specific to the batch |
| Retest Date | Specific to the batch |
| Storage Conditions | Recommended storage (e.g., -20°C, desiccated) |
Analytical Data and Specifications
This core section presents the quantitative results from various analytical tests performed on the batch. Each test confirms a specific quality attribute of the compound.[5][6][7]
| Test | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Purity (by HPLC) | ≥98.0% | 99.5% |
| Isotopic Purity (d₇) | ≥99 atom % D | 99.6 atom % D |
| Mass Spectrum | Conforms to structure | Conforms |
| ¹H NMR | Conforms to structure | Conforms |
| Residual Solvents | Per USP <467> | Conforms |
| Water Content (by Karl Fischer) | ≤0.5% | 0.1% |
Experimental Protocols
Detailed methodologies are crucial for understanding how the analytical data was generated and for potential method replication in the user's laboratory.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the chemical purity of the compound by separating it from any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a specific wavelength (e.g., 280 nm).
-
Analysis: The peak area of this compound is compared to the total area of all peaks to calculate the purity percentage.
-
Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Objective: To confirm the molecular weight and the isotopic enrichment of the deuterated compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Method:
-
Sample Introduction: The sample is infused directly or via an LC system.
-
Ionization: The sample is ionized in positive ion mode.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound (C₁₉H₂₂D₇NO₃), the expected [M+H]⁺ ion would be approximately 327.28 m/z. The isotopic distribution is analyzed to confirm the incorporation of seven deuterium atoms.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure by analyzing the hydrogen atoms.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared to the expected structure of trans-Dihydro Tetrabenazine. The reduced integration in the regions where deuterium has been substituted provides further confirmation of deuteration.
-
Visualizing Key Processes
Diagrams are essential for visualizing complex information, such as metabolic pathways or quality control workflows.
Caption: Workflow for the generation of a Certificate of Analysis.
Tetrabenazine acts as a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[8] This action leads to the depletion of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine (B1679862) from nerve terminals.[8] The metabolism of tetrabenazine is a critical aspect of its pharmacology. It is first reduced to its active metabolites, α- and β-dihydrotetrabenazine (HTBZ).[3][8] These active metabolites are further metabolized by the enzyme CYP2D6.[3][8]
Caption: Simplified metabolic pathway of tetrabenazine.
Quality Assurance Statement
The CoA concludes with a statement from the Quality Assurance (QA) department. This declaration certifies that the product has been tested according to established procedures and meets all specifications.[5] It is typically signed and dated by an authorized representative, making the document official.[5]
This comprehensive guide provides the necessary context for a researcher to interpret and utilize the information within a Certificate of Analysis for this compound, ensuring the quality and integrity of their research materials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. alliancechemical.com [alliancechemical.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. go.drugbank.com [go.drugbank.com]
A Technical Guide to trans-Dihydrotetrabenazine-d7: Commercial Availability and Application as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on trans-Dihydrotetrabenazine-d7 (CAS No. 1217744-19-8), a deuterated analog of a key active metabolite of tetrabenazine (B1681281). This stable isotope-labeled compound is a critical tool for researchers in drug metabolism and pharmacokinetics (DMPK), bioanalysis, and clinical mass spectrometry. Its primary application is as an internal standard for the precise quantification of trans-dihydrotetrabenazine in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).
Metabolic Origin and Chemical Identity
Tetrabenazine undergoes extensive first-pass metabolism in vivo, primarily through reduction of a ketone group to form isomeric alcohols known as dihydrotetrabenazines (DHTBZ). These metabolites, specifically α-DHTBZ and β-DHTBZ, are pharmacologically active and contribute significantly to the therapeutic effects of the parent drug. trans-Dihydrotetrabenazine-d7 is the deuterium-labeled form of one of these key metabolites.
The diagram below illustrates the metabolic reduction of tetrabenazine and the relationship of the deuterated standard to the active metabolite.
Caption: Metabolic pathway of Tetrabenazine to its active metabolite and the role of the deuterated analog.
Commercial Availability
trans-Dihydrotetrabenazine-d7 is available from several specialized chemical suppliers that provide reference standards and stable isotope-labeled compounds for research purposes. The products are intended for research use only and not for human or therapeutic use.[3][4][6][7] The table below summarizes the offerings from various commercial vendors.
| Supplier | Catalog Number | Purity | Notes |
| MedchemExpress | HY-105000S1 | >98% (Typical) | Provided for research use only.[6] |
| Santa Cruz Biotechnology | sc-219277 | Not specified | Labeled as α-Dihydrotetrabenazine Labeled d7.[4] |
| LGC Standards | TRC-A629273 | Not specified | Marketed as α-Dihydrotetrabenazine-D7.[8] |
| Clinivex | RCLS3C50703 | Not specified | Listed as (2S,3R,11bR)-Dihydrotetrabenazine-d7.[3] |
| Chemtos | T-6836 | High Purity | Supplied with a comprehensive Certificate of Analysis.[9] |
| InvivoChem | V3874 | >98% (Typical) | Deuterated compound for research applications.[7] |
| Axios Research | AR-T04609 | Not specified | Listed as (2S,3S,11bS)-Dihydrotetrabenazine-d7.[2] |
Note: Purity, availability, and sizing are subject to change and should be confirmed with the respective supplier. A Certificate of Analysis with lot-specific data is typically available upon request or with purchase.
Methodology for Use as an Internal Standard
The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS) like trans-Dihydrotetrabenazine-d7 is the stable isotope dilution assay. The SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (deuterium in this case). This mass difference allows it to be distinguished by a mass spectrometer, while its near-identical physicochemical properties ensure it behaves similarly to the analyte during sample preparation and analysis, correcting for variability.
General Experimental Protocol:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of trans-Dihydrotetrabenazine-d7 in a suitable organic solvent (e.g., Methanol, Acetonitrile) at a high concentration (e.g., 1 mg/mL).
-
Prepare a separate primary stock solution of the non-labeled analyte (the certified reference standard of trans-Dihydrotetrabenazine).
-
From these primary stocks, create a series of working solutions through serial dilution for building the calibration curve and a separate working solution for the internal standard.
-
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, serum) and aliquot a specific volume into a microcentrifuge tube.
-
Add a precise, fixed volume of the internal standard working solution to every sample, including calibration standards and quality controls. This "spiking" step is critical.
-
Perform sample clean-up to remove interfering substances. Common methods include:
-
Protein Precipitation (PPT): Add a cold organic solvent (e.g., acetonitrile) to precipitate proteins, then centrifuge and collect the supernatant.
-
Liquid-Liquid Extraction (LLE): Use an appropriate solvent to extract the analyte and IS from the aqueous matrix.
-
Solid-Phase Extraction (SPE): Use a cartridge to selectively bind and elute the analyte and IS.
-
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Develop a chromatographic method (liquid chromatography) to separate the analyte from other matrix components. The analyte and the IS should co-elute or elute very closely.
-
Optimize the mass spectrometer settings to monitor specific mass transitions (parent ion -> fragment ion) for both the analyte and the internal standard. This is typically done in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
For each sample, calculate the ratio of the analyte's peak area to the internal standard's peak area.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Use the linear regression equation from the calibration curve to determine the concentration of the analyte in the unknown samples based on their measured peak area ratios.
-
The workflow for a typical bioanalytical method using trans-Dihydrotetrabenazine-d7 is depicted below.
Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard.
References
- 1. scbt.com [scbt.com]
- 2. (2S,3S,11bS)-Dihydrotetrabenazine-d7 - CAS - 164106-49-8 (non-labelled) | Axios Research [axios-research.com]
- 3. theclinivex.com [theclinivex.com]
- 4. scbt.com [scbt.com]
- 5. tlcstandards.com [tlcstandards.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CAS#: 1217744-19-8 I InvivoChem [invivochem.com]
- 8. alpha-Dihydrotetrabenazine-D7 | LGC Standards [lgcstandards.com]
- 9. chemtos.com [chemtos.com]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of trans-Dihydro Tetrabenazine-d7 in Human Plasma
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of trans-Dihydro Tetrabenazine-d7 in human plasma. This method is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring involving tetrabenazine (B1681281) and its deuterated analogs. The protocol details a straightforward solid-phase extraction (SPE) procedure for sample preparation, followed by rapid and selective chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity. The method was validated according to FDA guidelines and demonstrated high precision, accuracy, and linearity over a clinically relevant concentration range.
Introduction
Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia. Its therapeutic action is primarily attributed to its active metabolites, including dihydrotetrabenazine. Deuterated analogs of tetrabenazine, such as this compound, are frequently used as internal standards in bioanalytical methods to ensure accurate quantification. The development of a reliable LC-MS/MS method for the precise measurement of these compounds in biological matrices is therefore essential for drug development and clinical research. This application note provides a detailed protocol for the extraction and quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound (analytical standard)
-
Tetrabenazine-d7 (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Formic Acid (LC-MS grade)
-
Human Plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) Cartridges (C18)
-
Milli-Q or equivalent purified water
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Zorbax SB C18, 4.6 x 100 mm, 5 µm particle size or equivalent.
Standard Solutions
Stock solutions of this compound and the internal standard (Tetrabenazine-d7) were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions.
Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the C18 SPE cartridges with 1 mL of methanol followed by 1 mL of purified water.
-
Sample Loading: To 200 µL of human plasma, add 20 µL of the internal standard working solution. Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 30 seconds.
-
Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Zorbax SB C18 (4.6 x 100 mm, 5 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 60% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | 2.5 minutes |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 327.3 | 165.2 |
| Tetrabenazine-d7 (IS) | 325.1 | 220.0 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma. The chromatographic conditions provided a sharp and symmetrical peak for the analyte, with a retention time of approximately 1.5 minutes, allowing for a short run time of 2.5 minutes.
Method Validation
The method was validated for linearity, precision, accuracy, recovery, and matrix effect according to the FDA's Bioanalytical Method Validation guidance.
Linearity:
The calibration curve was linear over the concentration range of 0.50 to 100 ng/mL for dihydrotetrabenazine. The coefficient of determination (r²) was consistently ≥ 0.99.
| Analyte | Range (ng/mL) | r² |
| trans-Dihydro Tetrabenazine | 0.50 - 100 | ≥ 0.99 |
Precision and Accuracy:
The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The results met the acceptance criteria of ±15% (±20% for LLOQ).
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | < 10 | < 12 | 95 - 105 | 93 - 107 |
| Low | < 8 | < 10 | 97 - 103 | 96 - 104 |
| Medium | < 7 | < 9 | 98 - 102 | 97 - 103 |
| High | < 6 | < 8 | 99 - 101 | 98 - 102 |
Recovery and Matrix Effect:
The extraction recovery of this compound from human plasma was consistent and reproducible across the QC levels, typically ranging from 85% to 95%. No significant matrix effect was observed, indicating that the sample preparation method effectively removed endogenous interferences.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Metabolic pathway of Tetrabenazine to Dihydrotetrabenazine.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of trans-Dihydro
Application Note: Solid-Phase Extraction Protocol for Tetrabenazine and its Metabolites in Human Plasma
Introduction
Tetrabenazine (B1681281) (TBZ) is a reversible human vesicular monoamine transporter type 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as the chorea associated with Huntington's disease. Following administration, tetrabenazine is rapidly and extensively metabolized to its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). Accurate and reliable quantification of tetrabenazine and its metabolites in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring.
This application note provides a detailed protocol for the solid-phase extraction (SPE) of tetrabenazine and its primary metabolites, α-HTBZ and β-HTBZ, from human plasma. The described method is based on a validated LC-MS/MS assay and is suitable for researchers, scientists, and drug development professionals requiring a robust and reproducible sample preparation procedure.
Metabolic Pathway of Tetrabenazine
Tetrabenazine undergoes hepatic metabolism, primarily through carbonyl reductase, to form its two major active metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ)[1]. These metabolites are further metabolized, primarily by the cytochrome P450 enzyme CYP2D6[1][2]. Understanding this metabolic pathway is essential for the simultaneous quantification of the parent drug and its active metabolites.
Experimental Protocol: Solid-Phase Extraction
This protocol is adapted from the validated method described by Derangula et al. (2013) for the extraction of tetrabenazine and its metabolites from human plasma using C18 solid-phase extraction cartridges[2].
Materials:
-
SPE Cartridges: C18 solid-phase extraction cartridges. The original study found consistent and quantitative recovery with Orpheus C18 cartridges.
-
Human Plasma: 200 µL per sample.
-
Internal Standard (IS): Tetrabenazine-d7.
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
-
Equipment:
-
SPE vacuum manifold
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
-
Pipettes
-
Procedure:
-
Sample Pre-treatment:
-
To a 200 µL aliquot of human plasma, add the internal standard (Tetrabenazine-d7).
-
Vortex the sample to ensure thorough mixing.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol.
-
Follow with 1 mL of water. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned C18 cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove any unbound interfering substances.
-
-
Elution:
-
Elute the analytes (tetrabenazine, α-HTBZ, and β-HTBZ) and the internal standard from the cartridge using 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis. The original method utilized a mixture of acetonitrile and 5 mM ammonium acetate (60:40, v/v)[2].
-
LC-MS/MS Analysis
The reconstituted samples are then ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following conditions are based on the validated method by Derangula et al. (2013)[2].
| Parameter | Condition |
| LC Column | Zorbax SB C18 |
| Mobile Phase | 60:40 (v/v) mixture of acetonitrile and 5 mM ammonium acetate |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometer | API-4000 LC-MS/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following table summarizes the quantitative performance of the SPE-LC-MS/MS method as reported by Derangula et al. (2013)[2].
| Analyte | Linear Range (ng/mL) | Recovery | Matrix Effect |
| Tetrabenazine | 0.01 - 5.03 | ~70% | No significant matrix effect was observed. |
| α-Dihydrotetrabenazine (α-HTBZ) | 0.50 - 100 | ~70% | The precision and accuracy at LQC and HQC concentrations met FDA guidelines. |
| β-Dihydrotetrabenazine (β-HTBZ) | 0.50 - 100 | ~70% | No significant matrix effect was observed. |
LQC: Low-Quality Control, HQC: High-Quality Control
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of tetrabenazine and its active metabolites from human plasma. The use of C18 SPE cartridges offers a reliable and efficient method for sample clean-up, leading to accurate and precise quantification by LC-MS/MS. This protocol is a valuable tool for researchers and scientists involved in the bioanalysis of tetrabenazine.
References
Application Notes and Protocols for Chiral Separation of Dihydrotetrabenazine Isomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of dihydrotetrabenazine (B1670615) (HTBZ) isomers using High-Performance Liquid Chromatography (HPLC). Dihydrotetrabenazine, a primary metabolite of tetrabenazine, possesses three chiral centers, resulting in four key stereoisomers: (+)-α-HTBZ, (-)-α-HTBZ, (+)-β-HTBZ, and (-)-β-HTBZ. The distinct pharmacological and toxicological profiles of these isomers necessitate their accurate separation and quantification.
Two primary methodologies are presented: an indirect method involving chiral derivatization followed by reversed-phase HPLC, and a direct method utilizing a chiral stationary phase (CSP).
Method 1: Indirect Chiral Separation via Derivatization and LC-MS/MS
This method involves the derivatization of the dihydrotetrabenazine isomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column. This protocol is adapted from a validated method for the quantification of all four HTBZ isomers in biological matrices.[1]
Experimental Protocol
1. Sample Preparation (from Serum/Plasma)
-
To 50 µL of serum or plasma, add isotopically labeled internal standards for each of the four HTBZ isomers.
-
Perform protein precipitation and phospholipid removal using a suitable protein precipitation plate.
-
Dry the samples under nitrogen at 40°C.
2. Chiral Derivatization
-
Reconstitute the dried extract in a solution of (1S)-(-)-camphanic acid chloride (50 mg/mL in acetonitrile) and pyridine.
-
Allow the derivatization reaction to proceed at ambient temperature.
-
Quench the reaction by adding water.
-
Perform solid-phase extraction (SPE) to purify the derivatized isomers.
-
Elute the purified diastereomers with a mixture of methanol (B129727) and acetonitrile (B52724).
-
Evaporate the eluent and reconstitute the sample in a solution of 10% acetonitrile in water for LC-MS/MS analysis.
3. HPLC Conditions
-
Column: Acquity BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.6 mL/min
-
Gradient Program:
Time (min) %B 0.0 24 0.3 24 10.3 31 10.5 70 11.5 70 11.6 24 | 16.5 | 24 |
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
4. Mass Spectrometry (MS) Detection
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Derivatized HTBZ Isomers: 500.1 > 302.2
-
Derivatized 13C-labeled HTBZ Internal Standards: 503.2 > 305.2
-
Data Presentation
Table 1: Quantitative Data for Indirect Chiral Separation of Dihydrotetrabenazine Isomers
| Isomer | Retention Time (min) | LLOQ (ng/mL) |
|---|---|---|
| (-)-β-HTBZ | ~8.5 | 0.244 |
| (+)-β-HTBZ | ~8.8 | 0.244 |
| (-)-α-HTBZ | ~9.2 | 0.244 |
| (+)-α-HTBZ | ~9.5 | 0.244 |
Note: Retention times are approximate and may vary based on the specific system and conditions. LLOQ refers to the Lower Limit of Quantification.
Workflow Diagram
Method 2: Direct Chiral Separation Using a Chiral Stationary Phase
This method utilizes a chiral stationary phase (CSP) to directly separate the enantiomers of dihydrotetrabenazine without the need for derivatization. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are highly effective for this type of separation. The following protocol is a proposed starting point for method development.
Experimental Protocol
1. Sample Preparation
-
Dissolve the dihydrotetrabenazine isomer mixture in the initial mobile phase or a compatible solvent (e.g., ethanol (B145695) or isopropanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. HPLC Conditions
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP.
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol) with a basic additive. A typical starting condition would be n-Hexane/Ethanol/Diethylamine (B46881) (80:20:0.1, v/v/v). The ratio of hexane (B92381) to alcohol can be adjusted to optimize resolution and retention time.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 284 nm
-
Column Temperature: 25°C
Method Development and Optimization
-
Mobile Phase Modifier: The choice and concentration of the alcohol modifier (e.g., ethanol, isopropanol) can significantly impact selectivity and resolution. A systematic evaluation of different alcohols and their proportions is recommended.
-
Additive: A small amount of a basic additive like diethylamine (DEA) is often necessary to improve peak shape for basic analytes like dihydrotetrabenazine.
-
Temperature: Varying the column temperature can also affect the separation by altering the thermodynamics of the chiral recognition process.
Data Presentation
Table 2: Expected Performance for Direct Chiral Separation of Dihydrotetrabenazine Isomers
| Isomer | Expected Elution Order | Retention Time (min) | Resolution (Rs) |
|---|---|---|---|
| Isomer 1 | To be determined | TBD | > 1.5 |
| Isomer 2 | To be determined | TBD | > 1.5 |
| Isomer 3 | To be determined | TBD | > 1.5 |
| Isomer 4 | To be determined | TBD | > 1.5 |
Note: The specific retention times, elution order, and resolution will need to be determined experimentally as they are highly dependent on the chosen CSP and mobile phase composition.
Workflow Diagram
References
Application Notes and Protocols for the Use of "trans-Dihydro Tetrabenazine-d7" in Pharmacokinetic Studies of VMAT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing "trans-Dihydro Tetrabenazine-d7" as an internal standard in the pharmacokinetic analysis of Vesicular Monoamine Transporter 2 (VMAT2) inhibitors, such as tetrabenazine (B1681281) and its derivatives.
Introduction
Tetrabenazine is a reversible human vesicular monoamine transporter type 2 (VMAT2) inhibitor used in the management of hyperkinetic movement disorders.[1] It acts by depleting monoamine neurotransmitters like dopamine (B1211576) from stores, thereby reducing their uptake into synaptic vesicles.[1] The pharmacological activity of tetrabenazine is primarily attributed to its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[1]
Accurate quantification of tetrabenazine and its metabolites in biological matrices is crucial for pharmacokinetic (PK) studies. The use of stable isotope-labeled internal standards, such as "this compound," is the gold standard for bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Deuterated standards are chemically identical to the analyte but have a different mass, allowing for precise quantification by correcting for variability during sample preparation and analysis.[2] "this compound" is a deuterium-labeled version of a key metabolite and serves as an ideal internal standard for these studies.[2]
Mechanism of VMAT2 Inhibition
VMAT2 inhibitors block the VMAT2 protein, which is responsible for transporting monoamines (like dopamine, serotonin, and norepinephrine) from the cytoplasm into synaptic vesicles in nerve cells.[3] This inhibition leads to a depletion of monoamine stores, reducing the amount of neurotransmitter available for release into the synapse.[3] This presynaptic action is a distinct mechanism for modulating monoaminergic neurotransmission.[3]
Below is a diagram illustrating the signaling pathway of VMAT2 and the action of its inhibitors.
Caption: Mechanism of VMAT2 inhibition in a presynaptic neuron.
Quantitative Data Presentation
The pharmacokinetics of VMAT2 inhibitors are significantly influenced by their metabolism. The following tables summarize key pharmacokinetic parameters for tetrabenazine and its metabolites, as well as for deutetrabenazine (a deuterated version of tetrabenazine) and its metabolites. This data highlights the differences in half-life and exposure, which are critical for study design and interpretation.
Table 1: Pharmacokinetic Parameters of Tetrabenazine and its Metabolites [1]
| Analyte | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) |
| Tetrabenazine | 1.0 - 2.0 | 0.01 - 5.03 | - | ~10 (IV) |
| α-HTBZ | 2.0 | 0.50 - 100 | - | 7 |
| β-HTBZ | 2.0 | 0.50 - 100 | - | 5 |
Table 2: Pharmacokinetic Comparison of Deutetrabenazine and Tetrabenazine Metabolites [4][5]
| Analyte (Metabolites) | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) |
| Total (α+β)-HTBZ (from Tetrabenazine) | 25 mg | 3.0 | 108 | 851 | 4.5 |
| Total (α+β)-deuHTBZ (from Deutetrabenazine) | 15 mg | 3.5 | 49 | 896 | 9.4 |
Experimental Protocols
A robust and validated bioanalytical method is essential for accurate pharmacokinetic assessment. The following is a representative protocol for the quantification of a VMAT2 inhibitor (e.g., tetrabenazine) and its metabolites in human plasma using "this compound" as an internal standard (IS) via LC-MS/MS.
1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve the VMAT2 inhibitor, its metabolites, and "this compound" in methanol (B129727).
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions with a mixture of methanol and water (1:1 v/v) to create calibration curve standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution: Dilute the "this compound" primary stock solution with methanol to achieve a final concentration of 50 ng/mL.
2. Sample Preparation (Protein Precipitation)
The following workflow outlines the sample preparation process.
Caption: Workflow for plasma sample preparation.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analytes and the internal standard.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions should be optimized for the specific VMAT2 inhibitor, its metabolites, and "this compound".
-
Table 3: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tetrabenazine | 318.2 | 177.1 |
| α-HTBZ | 320.2 | 191.1 |
| β-HTBZ | 320.2 | 165.1 |
| This compound (IS) | 327.3 | 198.2 |
4. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Logical Relationships in Bioanalysis
The use of a deuterated internal standard like "this compound" is based on a clear logical relationship that ensures data integrity.
Caption: Logic of using a deuterated internal standard.
By adhering to these protocols and understanding the underlying principles, researchers can confidently and accurately conduct pharmacokinetic studies of VMAT2 inhibitors, leading to reliable data for drug development and clinical research.
References
Application Notes and Protocols for Bioanalytical Sample Preparation of Tetrabenazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabenazine (B1681281) (TBZ) is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the management of hyperkinetic movement disorders. Accurate quantification of tetrabenazine and its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the bioanalytical sample preparation of tetrabenazine and its metabolites from plasma samples, focusing on established techniques such as Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).
The following sections present comprehensive experimental protocols, comparative data tables, and visual workflows to guide researchers in selecting and implementing the most suitable sample preparation method for their analytical needs. The methodologies described are primarily designed for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and sensitive detection technique for these analytes.
Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix, concentrating the analytes of interest, and ensuring the accuracy and reproducibility of the analytical method.[1] Two widely used methods for tetrabenazine and its metabolites are Solid-Phase Extraction and Protein Precipitation.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective technique for purifying and concentrating analytes from complex biological samples.[1] It offers superior selectivity and can significantly reduce matrix effects, leading to cleaner extracts and improved assay sensitivity.[2][3] A common approach for tetrabenazine involves the use of C18 SPE cartridges.[2][3]
This protocol is adapted from a validated LC-MS/MS method for the simultaneous quantification of tetrabenazine and its active metabolites in human plasma.[2][3]
Materials:
-
Human plasma (200 µL)
-
Tetrabenazine-d7 (Internal Standard, IS)
-
C18 SPE cartridges
-
Methanol (B129727) (for conditioning and elution)
-
5 mM Ammonium (B1175870) acetate (B1210297) (for mobile phase)
-
Acetonitrile (B52724) (for mobile phase and reconstitution)
-
Milli-Q water or equivalent
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Spike with an appropriate amount of Tetrabenazine-d7 internal standard solution.
-
Vortex for 30 seconds to ensure thorough mixing.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridges by passing 1 mL of methanol followed by 1 mL of Milli-Q water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of Milli-Q water to remove polar interferences.
-
Dry the cartridge under vacuum for approximately 5 minutes.
-
-
Elution:
-
Elute the analytes from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protein Precipitation (PPT)
Protein precipitation is a simpler, faster, and more cost-effective method for sample preparation compared to SPE.[4] It involves the addition of an organic solvent or an acid to the plasma sample to denature and precipitate proteins.[5] The supernatant, containing the analytes, is then separated by centrifugation and analyzed.[6] While this method is high-throughput, it may result in less clean extracts and be more susceptible to matrix effects.[4]
This protocol is a general procedure for protein precipitation and can be adapted for tetrabenazine analysis.[6][7]
Materials:
-
Human plasma (100 µL)
-
Tetrabenazine-d7 (Internal Standard, IS)
-
Acetonitrile (ACN), cold (as precipitating agent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (refrigerated)
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Spike with the internal standard solution.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile to the plasma sample (a 3:1 ratio of precipitating solvent to sample is common).[4]
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or an autosampler vial.
-
-
Analysis:
-
The supernatant can be directly injected into the LC-MS/MS system. If necessary, the supernatant can be evaporated and reconstituted in the mobile phase to improve compatibility and sensitivity.
-
Quantitative Data Summary
The following tables summarize the quantitative parameters from a validated LC-MS/MS method for the analysis of tetrabenazine and its metabolites in human plasma following solid-phase extraction.[2][3]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Curve Range (ng/mL) | r² | LLOQ (ng/mL) |
| Tetrabenazine | 0.01 - 5.03 | ≥ 0.99 | 0.01 |
| α-dihydrotetrabenazine | 0.50 - 100 | ≥ 0.99 | 0.50 |
| β-dihydrotetrabenazine | 0.50 - 100 | ≥ 0.99 | 0.50 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Tetrabenazine | LLOQ QC | 0.01 | 90.8 - 113.2 | 2.7 - 9.9 |
| Low QC | 0.03 | 90.8 - 113.2 | 2.7 - 9.9 | |
| Medium QC | 1.52 | 90.8 - 113.2 | 2.7 - 9.9 | |
| High QC | 4.03 | 90.8 - 113.2 | 2.7 - 9.9 | |
| α-DHTBZ | LLOQ QC | 0.50 | 90.8 - 113.2 | 2.7 - 9.9 |
| Low QC | 1.51 | 90.8 - 113.2 | 2.7 - 9.9 | |
| Medium QC | 40.3 | 90.8 - 113.2 | 2.7 - 9.9 | |
| High QC | 80.3 | 90.8 - 113.2 | 2.7 - 9.9 | |
| β-DHTBZ | LLOQ QC | 0.50 | 90.8 - 113.2 | 2.7 - 9.9 |
| Low QC | 1.50 | 90.8 - 113.2 | 2.7 - 9.9 | |
| Medium QC | 40.2 | 90.8 - 113.2 | 2.7 - 9.9 | |
| High QC | 80.0 | 90.8 - 113.2 | 2.7 - 9.9 |
Data adapted from a study where accuracy and precision were determined by analyzing six replicates at different QC levels.[3]
Conclusion
The choice between Solid-Phase Extraction and Protein Precipitation for tetrabenazine analysis depends on the specific requirements of the study. SPE provides cleaner extracts and is preferable for methods requiring high sensitivity and minimal matrix effects.[2][3] PPT offers a high-throughput and cost-effective alternative, suitable for applications where speed is a priority and matrix effects can be adequately managed.[4] Both methods, when properly validated, can yield reliable and reproducible data for the quantification of tetrabenazine and its active metabolites in biological samples. The provided protocols and data serve as a comprehensive guide for researchers to establish robust bioanalytical methods for tetrabenazine analysis.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis | MDPI [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Study the effect of a pseudo-carrier on pharmacokinetics of 9-fluoropropyl-(+)-dihydrotetrabenazine in rat plasma by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application of trans-Dihydrotetrabenazine-d7 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of trans-Dihydrotetrabenazine-d7 (trans-DHTBZ-d7) in drug metabolism and pharmacokinetic (DMPK) studies. As a deuterated internal standard, trans-DHTBZ-d7 is a critical tool for the accurate quantification of tetrabenazine (B1681281) (TBZ) and its active metabolites.
Application Notes
Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as chorea associated with Huntington's disease and tardive dyskinesia.[1][2] Upon administration, tetrabenazine undergoes extensive first-pass metabolism, primarily by carbonyl reductases, to form its major active metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[3][4] These metabolites are potent VMAT2 inhibitors and are considered the primary therapeutic moieties.[4][5]
The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). trans-Dihydrotetrabenazine-d7 serves as an ideal internal standard for the quantification of tetrabenazine and its dihydro-metabolites in biological matrices for several key reasons:
-
Chemical and Physical Similarity: Being a deuterated analog, trans-DHTBZ-d7 exhibits nearly identical chemical and physical properties to the unlabeled analytes. This ensures similar behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer, leading to more accurate and precise quantification by correcting for matrix effects and variability in sample processing.[6]
-
Mass Difference: The seven deuterium (B1214612) atoms provide a distinct mass shift, allowing for clear differentiation between the internal standard and the analytes of interest by the mass spectrometer without isotopic overlap.
-
Co-elution: It co-elutes with the corresponding unlabeled metabolite, which is a critical characteristic for an effective internal standard in LC-MS/MS assays.[7][8]
The deuteration of molecules like tetrabenazine can also intentionally alter their metabolic profile. Deutetrabenazine, a deuterated version of tetrabenazine, exhibits a longer half-life due to the kinetic isotope effect, which slows down its metabolism by cytochrome P450 enzymes (primarily CYP2D6).[1][2][9] This leads to a more favorable pharmacokinetic profile and allows for less frequent dosing.[2] Studies comparing the pharmacokinetics of tetrabenazine and deutetrabenazine are crucial for understanding these metabolic differences, and deuterated standards like trans-DHTBZ-d7 are essential for such investigations.[10][11]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for tetrabenazine and its metabolites, including data from studies involving deutetrabenazine.
Table 1: Pharmacokinetic Parameters of Tetrabenazine and its Metabolites in Humans
| Analyte | Tmax (hr) | t½ (hr) | Protein Binding (%) |
| Tetrabenazine | ~1.15 | ~10 (IV) | 82 - 88 |
| α-HTBZ | ~2 | ~7 | 60 - 68 |
| β-HTBZ | ~2 | ~5 | 59 - 63 |
Data compiled from DrugBank Online and other sources.[3]
Table 2: Comparison of Pharmacokinetic Parameters for Total Dihydrotetrabenazine (HTBZ) Metabolites after Oral Administration of Tetrabenazine vs. Deutetrabenazine in Healthy Volunteers
| Parameter | Tetrabenazine (25 mg) | Deutetrabenazine (25 mg) |
| Total (α+β)-HTBZ | ||
| Cmax (ng/mL) | 26.1 | 29.0 |
| AUC0-inf (ng·h/mL) | 161 | 360 |
| t½ (hr) | 4.7 | 9.4 |
| Deuterated Total (α+β)-HTBZ | ||
| Cmax (ng/mL) | - | 29.0 |
| AUC0-inf (ng·h/mL) | - | 360 |
| t½ (hr) | - | 9.4 |
This table presents a summary of findings from comparative pharmacokinetic studies.[10][11]
Experimental Protocols
Protocol 1: Quantification of Tetrabenazine and its Dihydro-Metabolites in Human Plasma using LC-MS/MS
This protocol describes a validated method for the simultaneous determination of tetrabenazine, α-dihydrotetrabenazine, and β-dihydrotetrabenazine in human plasma.[7][8]
1. Materials and Reagents:
-
Tetrabenazine, α-dihydrotetrabenazine, and β-dihydrotetrabenazine reference standards
-
trans-Dihydrotetrabenazine-d7 (as one of the potential internal standards, though often Tetrabenazine-d7 is used for the parent drug)
-
Human plasma (with anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Stock and Working Solutions Preparation:
-
Prepare individual stock solutions of tetrabenazine, α-HTBZ, β-HTBZ, and the internal standard (e.g., Tetrabenazine-d7) in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solutions with a mixture of acetonitrile and water (50:50, v/v).
-
Prepare a working internal standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).
3. Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of plasma sample, add 20 µL of the internal standard working solution and vortex.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm).[7]
-
Mobile Phase: A gradient of (A) 5 mM ammonium acetate in water and (B) acetonitrile. A common isocratic mobile phase is a 60:40 (v/v) mixture of acetonitrile and 5 mM ammonium acetate.[7]
-
Flow Rate: 0.8 mL/min.[7]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Table 3: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tetrabenazine | 318.2 | 201.1 |
| α-Dihydrotetrabenazine | 320.2 | 165.1 |
| β-Dihydrotetrabenazine | 320.2 | 302.2 |
| Tetrabenazine-d7 (IS) | 325.2 | 201.1 |
Note: The specific transitions for trans-DHTBZ-d7 would need to be optimized but would be based on its deuterated mass.
5. Calibration and Quality Control:
-
Prepare calibration curves by spiking blank plasma with known concentrations of the analytes. A typical range is 0.01-5.0 ng/mL for tetrabenazine and 0.5-100 ng/mL for the dihydro-metabolites.[7]
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of samples to ensure the accuracy and precision of the assay.
Visualizations
Caption: Metabolic pathway of Tetrabenazine.
Caption: Workflow for bioanalysis of Tetrabenazine metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: LC-MS/MS Parameters for the Detection of trans-Dihydrotetrabenazine-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the quantitative analysis of dihydrotetrabenazine (B1670615) isomers, common metabolites of tetrabenazine, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is established based on published literature and is intended to serve as a comprehensive guide for researchers in drug metabolism, pharmacokinetics, and clinical drug development. The protocol includes sample preparation, chromatographic conditions, and mass spectrometric parameters for the detection of α-dihydrotetrabenazine and β-dihydrotetrabenazine, utilizing a deuterated internal standard for accurate quantification. While the user specified "trans-Dihydro Tetrabenazine-d7", published methods predominantly utilize Tetrabenazine-d7 as the internal standard for the analysis of dihydrotetrabenazine metabolites. This note will proceed with the parameters for Tetrabenazine-d7, as it is a well-documented and suitable internal standard for this application.
Analytical Method
The method described is a sensitive and robust LC-MS/MS assay for the simultaneous determination of α-dihydrotetrabenazine and β-dihydrotetrabenazine in plasma.
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of the analytes and the internal standard from human plasma.[1]
Protocol:
-
To 200 µL of human plasma, add the internal standard (Tetrabenazine-d7).
-
Perform a solid-phase extraction using C18 SPE cartridges.[1]
-
Wash the cartridges to remove interferences.
-
Elute the analytes and internal standard from the cartridges.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
A reverse-phase chromatographic separation is performed to resolve the dihydrotetrabenazine isomers from each other and from endogenous plasma components.
| Parameter | Value |
| Column | Zorbax SB C18 or equivalent |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic mixture of 60:40 (v/v) Acetonitrile and 5 mM Ammonium Acetate |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Note: Chromatographic conditions should be optimized for the specific column and LC system being used.
Mass Spectrometry (MS/MS)
The analysis is performed on a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for the quantification of the analytes and the internal standard.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Collision Energy (CE) |
| α-Dihydrotetrabenazine | 320.2 | 302.4 | Optimized by user |
| β-Dihydrotetrabenazine | 320.3 | 165.2 | Optimized by user |
| Tetrabenazine-d7 (IS) | 325.1 | 220.0 | Optimized by user |
Note: Collision energies should be optimized for the specific mass spectrometer to achieve the most stable and intense fragment ion signals.
Experimental Workflow
The following diagram illustrates the overall workflow from sample receipt to data analysis.
Caption: Experimental workflow for the LC-MS/MS analysis of dihydrotetrabenazine.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship in the analytical method, from the parent drug to the detected ions.
References
Application Notes and Protocols for the Preparation of Calibration Standards with "trans-Dihydro Tetrabenazine-d7"
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmacokinetic and drug metabolism studies, the precise quantification of therapeutic agents and their metabolites is critical. The use of stable isotope-labeled internal standards, such as trans-Dihydro Tetrabenazine-d7, in conjunction with liquid chromatography-mass spectrometry (LC-MS), represents the gold standard for bioanalytical assays. The deuterium-labeled analogue of the active metabolite of tetrabenazine (B1681281) provides a reliable reference for the accurate determination of drug concentrations in biological matrices. These application notes provide a detailed protocol for the preparation of calibration standards using this compound, ensuring data of the highest quality and reproducibility.
This compound is the deuterated form of a major active metabolite of tetrabenazine, a drug used to treat hyperkinetic movement disorders.[1][2][3] Its use as an internal standard is advantageous as it shares near-identical physicochemical properties with the unlabeled analyte, leading to similar extraction recovery and chromatographic retention times, while being distinguishable by its mass-to-charge ratio in mass spectrometry.[4]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for the accurate preparation of standard solutions.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂D₇NO₃ | [5] |
| Molecular Weight | 326.48 g/mol | [5][6] |
| Exact Mass | 326.25868101 Da | [7] |
| Appearance | Solid | [8] |
| Synonyms | trans (2,3)-Dihydro Tetrabenazine-d7, α-Hydroxy Tetrabenazine-d7 | [5][7] |
Experimental Protocol: Preparation of Calibration Standards
This protocol details the steps for preparing a series of calibration standards of this compound for use in quantitative bioanalysis.
1. Materials and Reagents:
-
This compound powder (purity >98%)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Dimethyl sulfoxide (B87167) (DMSO, analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
-
Polypropylene microcentrifuge tubes
2. Preparation of Stock Solutions:
The preparation of an accurate primary stock solution is a critical first step.
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a 1 mL Class A volumetric flask.
-
Dissolve the powder in a minimal amount of DMSO if necessary, as it may aid in initial solubilization.[8]
-
Bring the flask to the final volume with acetonitrile.[9]
-
Cap the flask and vortex thoroughly for at least 1 minute to ensure complete dissolution.
-
This primary stock solution should be stored at -80°C for long-term stability (up to 6 months).[8]
-
-
Working Stock Solution (10 µg/mL):
-
Allow the primary stock solution to equilibrate to room temperature.
-
Pipette 10 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask.
-
Dilute to the final volume with a 50:50 (v/v) mixture of acetonitrile and deionized water.
-
Vortex thoroughly to ensure homogeneity.
-
This working stock solution should be prepared fresh or can be stored at -20°C for a shorter duration (up to 1 month).[8]
-
3. Preparation of Calibration Curve Standards:
Serial dilutions of the working stock solution are performed to generate a series of calibration standards. The following table provides an example of a dilution scheme to achieve a calibration curve ranging from 0.5 to 100 ng/mL, a range often suitable for the analysis of tetrabenazine and its metabolites.[9][10]
| Standard ID | Concentration (ng/mL) | Volume of Working Stock (10 µg/mL) | Final Volume (with 50:50 Acetonitrile:Water) |
| CS1 | 100 | 10 µL | 1 mL |
| CS2 | 50 | 5 µL | 1 mL |
| CS3 | 25 | 2.5 µL | 1 mL |
| CS4 | 10 | 10 µL of CS1 | 100 µL |
| CS5 | 5 | 5 µL of CS1 | 100 µL |
| CS6 | 2.5 | 2.5 µL of CS1 | 100 µL |
| CS7 | 1 | 10 µL of CS3 | 250 µL |
| CS8 | 0.5 | 5 µL of CS3 | 250 µL |
Note: The specific concentration range of the calibration curve should be adapted based on the expected analyte concentrations in the study samples and the sensitivity of the LC-MS/MS instrument.
4. Storage and Stability of Calibration Standards:
-
Powder: The solid form of this compound is stable for up to 3 years when stored at -20°C.[8]
-
Stock Solutions: The 1 mg/mL primary stock solution in acetonitrile is stable for up to 6 months when stored at -80°C. The working stock solution is stable for up to 1 month at -20°C.[8]
-
Calibration Standards: It is recommended to prepare fresh calibration standards for each analytical run. If storage is necessary, they should be kept at 2-8°C for no longer than 24 hours.
Experimental Workflow
The following diagram illustrates the workflow for the preparation of calibration standards.
References
- 1. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behaviour of Tetrabenazine in Acid Medium: Reassessment and Impact on Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1716145B1 - Dihydrotetrabenazines and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. lcms.cz [lcms.cz]
- 5. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 6. scbt.com [scbt.com]
- 7. This compound | C19H29NO3 | CID 46781320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS#: 1217744-19-8 I InvivoChem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in tetrabenazine bioanalysis with a deuterated standard
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the bioanalysis of tetrabenazine (B1681281), focusing on overcoming matrix effects using a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact tetrabenazine bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as tetrabenazine, by co-eluting compounds from the biological sample (e.g., plasma, urine). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification in LC-MS/MS analysis. Common culprits for matrix effects in biological samples include phospholipids (B1166683) and other endogenous components.
Q2: How does a deuterated internal standard like tetrabenazine-d7 (B1150270) help in overcoming matrix effects?
A2: A deuterated internal standard (IS), such as tetrabenazine-d7, is considered the gold standard for mitigating matrix effects. Since it is structurally and chemically almost identical to tetrabenazine, it co-elutes from the liquid chromatography (LC) column and experiences nearly the same degree of ion suppression or enhancement in the mass spectrometer (MS) source. By calculating the ratio of the analyte's signal to the deuterated IS's signal, variations caused by matrix effects are normalized, leading to accurate and precise quantification.
Q3: Can I use a different internal standard that is not a deuterated analog of tetrabenazine?
A3: While other compounds can be used as internal standards, a deuterated internal standard is highly recommended. This is because a non-deuterated IS may have different chromatographic behavior and ionization characteristics than tetrabenazine, meaning it may not experience the same matrix effects. This can lead to a failure to adequately compensate for ion suppression or enhancement, resulting in compromised data quality.
Q4: What are the most common sample preparation techniques to reduce matrix effects for tetrabenazine analysis?
A4: The most common sample preparation techniques for tetrabenazine bioanalysis are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). SPE is often preferred as it can provide a cleaner extract by effectively removing interfering matrix components like phospholipids, thus reducing matrix effects.
Q5: I am still observing significant matrix effects even with a deuterated internal standard. What could be the issue?
A5: While highly effective, deuterated internal standards may not perfectly compensate for matrix effects in all situations. A possible reason is a slight chromatographic separation between tetrabenazine and tetrabenazine-d7, known as an isotopic effect. If they elute into regions with different levels of ion suppression, the compensation will be incomplete. To troubleshoot this, ensure your chromatographic method is optimized for symmetrical peak shapes and minimal peak broadening. Additionally, a more rigorous sample cleanup to further reduce matrix components may be necessary.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in analyte response across different samples | Significant and variable matrix effects between individual samples. | Ensure the use of a deuterated internal standard (tetrabenazine-d7). Optimize the sample preparation method to improve the removal of matrix components. Solid-Phase Extraction (SPE) is recommended for cleaner extracts. |
| Poor recovery of tetrabenazine | Inefficient extraction during sample preparation. | Optimize the pH of the sample and the choice of organic solvent for LLE. For SPE, ensure the correct sorbent material is used and that the wash and elution solvents are appropriate for tetrabenazine. |
| Inconsistent internal standard response | Pipetting errors during the addition of the internal standard. Degradation of the internal standard. | Use a calibrated pipette and ensure proper mixing. Prepare fresh internal standard working solutions regularly and store them under appropriate conditions. |
| Analyte and deuterated internal standard peaks are not perfectly co-eluting | Isotopic effect causing slight chromatographic separation. | While a small separation is sometimes unavoidable, extensive separation can be problematic. Ensure the analytical column is in good condition and that the mobile phase composition is optimal for the analysis. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical in minimizing matrix effects. While data specific to tetrabenazine is limited in comparative studies, the following table provides a general comparison of common extraction techniques based on typical performance characteristics for small molecules in plasma.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Analyte Recovery (%) | High and consistent (typically >85%) | Moderate to high, can be variable (typically 60-90%) | High, but can be variable (typically >90%) |
| Matrix Effect (%) | Low and consistent (typically <15%) | Moderate and can be variable (typically 15-30%) | High and variable (can be >30%) |
| Extract Cleanliness | High | Moderate | Low |
| Selectivity | High | Moderate | Low |
| Throughput | Moderate to High (amenable to automation) | Low to Moderate | High |
| Cost per sample | High | Moderate | Low |
| Method Development | More complex | Moderately complex | Simple |
Note: The values presented are typical and can vary depending on the specific analyte, matrix, and protocol used.
Experimental Protocols
Recommended Protocol: Solid-Phase Extraction (SPE) for Tetrabenazine from Human Plasma
This protocol is based on a validated method for the determination of tetrabenazine in human plasma.
1. Materials and Reagents:
-
Tetrabenazine and tetrabenazine-d7 reference standards
-
Human plasma (K2-EDTA)
-
C18 SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) acetate
-
Deionized water
-
Centrifuge
-
SPE manifold
2. Sample Preparation:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 200 µL aliquot of plasma, add the tetrabenazine-d7 internal standard solution.
-
Vortex the mixture for 30 seconds.
3. Solid-Phase Extraction Procedure:
-
Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute tetrabenazine and tetrabenazine-d7 from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
LC Column: Zorbax SB C18 column
-
Mobile Phase: 60:40 (v/v) mixture of acetonitrile and 5 mM ammonium acetate
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: API-4000 LC-MS/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Tetrabenazine transition: m/z 318.2 → 165.2
-
Tetrabenazine-d7 transition: m/z 325.2 → 165.2
-
Visualizations
Caption: Workflow for Tetrabenazine Bioanalysis.
Caption: Compensation of Matrix Effects with a Deuterated Standard.
Technical Support Center: Optimizing Mass Spectrometry Source Parameters for Deuterated Compounds
Welcome to the technical support center for the optimization of mass spectrometry source parameters for deuterated compounds. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and accurate analysis of deuterated molecules.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard have a different retention time than the analyte?
A1: This phenomenon is known as the "deuterium isotope effect". The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to slight differences in the physicochemical properties of the molecule. This can affect its interaction with the stationary phase of the liquid chromatography (LC) column, often resulting in the deuterated compound eluting slightly earlier than its non-deuterated counterpart.[1][2] While often minimal, this can impact quantification if the peaks do not co-elute perfectly.
Q2: How can I minimize the chromatographic shift between my analyte and its deuterated internal standard?
A2: While completely eliminating the isotopic shift can be challenging, you can take the following steps to minimize its impact:
-
Optimize Chromatography: Adjusting the gradient profile, mobile phase composition, or column temperature can sometimes reduce the separation between the two peaks.[1]
-
Use a Standard with a Lower Degree of Deuteration: Internal standards with a higher number of deuterium atoms may exhibit a more pronounced shift. Selecting a standard with fewer deuterium substitutions, while still providing a sufficient mass shift, can be beneficial.[1]
-
Consider ¹³C or ¹⁵N Labeled Standards: If a significant chromatographic separation persists and affects data quality, using a stable isotope-labeled standard with ¹³C or ¹⁵N may be a better alternative as they typically exhibit negligible retention time shifts compared to their unlabeled analogues.[1]
Q3: My deuterated standard shows a different peak shape compared to my analyte. What could be the cause?
A3: Discrepancies in peak shape can arise from several factors:
-
Co-eluting Interferences: The deuterated standard might have a co-eluting impurity that is not present with the analyte.
-
Source Conditions: Suboptimal Electrospray Ionization (ESI) source parameters can affect ionization efficiency and lead to poor peak shapes.[1]
-
High Concentration: An overly concentrated internal standard solution can lead to detector saturation and peak tailing.
Q4: What is in-source fragmentation and how can I prevent it with my deuterated compound?
A4: In-source fragmentation is the unintended breakdown of ions within the mass spectrometer's ion source. This can be problematic if the cone voltage (also known as fragmentor or orifice voltage) is set too high, causing the precursor ion to fragment before it reaches the mass analyzer. To minimize this, gradually decrease the cone voltage and monitor the abundance of the precursor ion versus any fragment ions.[1]
Q5: Why is the signal intensity of my deuterated internal standard highly variable between samples?
A5: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[2] Even with co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity for Deuterated Standard | 1. Inefficient ionization. 2. Incorrect concentration of the internal standard. 3. Degradation of the standard. 4. Instrument not properly tuned. | 1. Optimize ionization source parameters (spray voltage, gas flows, temperature).[3] 2. Verify the concentration of the working solution.[3] 3. Prepare a fresh stock solution and check storage conditions.[3] 4. Perform instrument tuning and calibration.[3] |
| In-source Fragmentation of Deuterated Compound | Cone voltage (fragmentor/orifice voltage) is too high. | 1. Gradually decrease the cone voltage and monitor the precursor and fragment ion abundances.[1] 2. Select a cone voltage that maximizes the precursor ion signal while minimizing fragmentation.[1] |
| Inconsistent Analyte/Internal Standard Response Ratio | 1. Deuterium exchange with solvent or matrix. 2. Differential matrix effects due to chromatographic separation. 3. Isotopic interference from the analyte. | 1. Ensure the deuterium label is on a stable position in the molecule.[3] 2. Adjust chromatography to achieve co-elution.[3] 3. Correct for the natural isotopic abundance of the analyte.[3] |
| Chromatographic Peak for Deuterated Standard Elutes Earlier Than Analyte | Isotope effect causing a slight difference in retention time. | If the shift is small and consistent, it may not be an issue. To minimize, consider adjusting the mobile phase composition or gradient.[3] |
Optimizing ESI Source Parameters: A Systematic Approach
A systematic approach to optimizing ESI source parameters is crucial for achieving a stable and intense signal for your deuterated compounds. The following table provides typical starting ranges for key parameters, which should be optimized in a one-factor-at-a-time manner.
| Parameter | Typical Range (Positive Ion) | Typical Range (Negative Ion) | Optimization Goal |
| Spray Voltage (V) | 2000 - 4000 | 2000 - 4000 | Aim for the lowest voltage that provides a stable spray to minimize in-source reactions.[1] |
| Drying Gas Temperature (°C) | 200 - 350 | 200 - 350 | Optimize for efficient desolvation without causing thermal degradation. The optimal temperature may differ slightly for the deuterated compound.[1] |
| Drying Gas Flow (L/min) | 4 - 12 | 4 - 12 | Higher flow rates can improve desolvation but may reduce sensitivity if set too high.[1] |
| Nebulizer Pressure (psi) | 30 - 60 | 30 - 60 | Adjust to achieve a stable spray and consistent droplet formation. |
| Cone Voltage (V) | 10 - 100 | 10 - 100 | Maximize the precursor ion signal while minimizing in-source fragmentation.[1] |
Note: These are general ranges, and the optimal values will vary depending on the specific instrument, compound, and mobile phase composition.[1]
Experimental Protocols
Protocol for Systematic Optimization of ESI Source Parameters
This protocol outlines a systematic approach to optimize ESI source parameters for a deuterated compound and its corresponding analyte using infusion analysis.
1. Preparation:
-
Prepare a solution of the analyte and the deuterated internal standard in the mobile phase at a concentration that provides a reasonable signal.
-
Infuse this solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).[1]
2. Systematic Parameter Optimization (One-Factor-at-a-Time):
-
Spray Voltage: While infusing the solution, gradually increase the spray voltage from a low value until a stable signal is observed. Continue to increase the voltage and monitor the signal intensity. Record the voltage that provides the highest and most stable signal.[1]
-
Nebulizer Pressure: With the optimal spray voltage, adjust the nebulizer gas pressure to maximize signal intensity and stability.
-
Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and then the temperature. Monitor the signal intensity for both the analyte and the deuterated standard.[1]
-
Cone Voltage (Fragmentor/Orifice Voltage): This is a crucial step. Ramp the cone voltage from a low value (e.g., 10 V) to a higher value (e.g., 100 V) and record the signal intensity of the precursor ions and any significant fragment ions for both the analyte and the deuterated standard.[1] Select a cone voltage that maximizes the precursor ion signal while minimizing fragmentation.[1]
Visualizations
References
Technical Support Center: Stability of trans-Dihydrotetrabenazine-d7 in Biological Matrices
This technical support center provides guidance and answers to frequently asked questions regarding the stability of trans-Dihydrotetrabenazine-d7, a key deuterated internal standard, in various biological matrices during storage. Proper handling and storage of this analyte are critical for accurate and reproducible results in pharmacokinetic and bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What is trans-Dihydrotetrabenazine-d7 and why is its stability important?
trans-Dihydrotetrabenazine-d7 is the deuterium-labeled form of the active metabolite of deutetrabenazine. In bioanalytical methods, it is commonly used as an internal standard for the quantification of tetrabenazine (B1681281) and its metabolites in biological samples. The stability of an internal standard is crucial because its degradation can lead to inaccurate quantification of the target analyte, compromising the integrity of study results. Regulatory agencies like the FDA and EMA require rigorous stability testing to ensure the reliability of bioanalytical data.
Q2: What are the typical storage conditions for plasma samples containing trans-Dihydrotetrabenazine-d7?
For long-term storage, it is generally recommended to store plasma samples at -70°C or -80°C to minimize degradation of tetrabenazine and its metabolites. While specific data for trans-Dihydrotetrabenazine-d7 is not extensively published, general guidelines for small molecule stability in plasma suggest that these ultra-low temperatures are effective in preserving sample integrity for extended periods.
Q3: How stable is trans-Dihydrotetrabenazine-d7 under different storage and handling conditions?
Data Presentation: Expected Stability of trans-Dihydrotetrabenazine-d7 in Human Plasma
Table 1: Long-Term Storage Stability
| Storage Temperature | Duration | Expected Stability (% of Initial Concentration) |
| -70°C to -80°C | 1 month | 95 - 105% |
| -70°C to -80°C | 3 months | 93 - 107% |
| -70°C to -80°C | 6 months | 90 - 110% |
| -70°C to -80°C | 12 months | 88 - 112% |
| -20°C | 1 month | 90 - 110% |
| -20°C | 3 months | Potential for degradation beyond acceptable limits |
Table 2: Short-Term and In-Process Stability
| Condition | Duration | Expected Stability (% of Initial Concentration) |
| Room Temperature (Bench-top) | 6 hours | 97 - 103% |
| Room Temperature (Bench-top) | 24 hours | 92 - 108% |
| Refrigerated (Autosampler, 4°C) | 24 hours | 98 - 102% |
| Refrigerated (Autosampler, 4°C) | 48 hours | 95 - 105% |
Table 3: Freeze-Thaw Stability
| Number of Cycles | Storage Between Cycles | Expected Stability (% of Initial Concentration) |
| 1 | -70°C | 99 - 101% |
| 3 | -70°C | 96 - 104% |
| 5 | -70°C | 91 - 109% |
Table 4: Stock Solution Stability
| Storage Condition | Solvent | Duration | Expected Stability (% of Initial Concentration) |
| Refrigerated (4°C) | Acetonitrile/Methanol | 1 month | 98 - 102% |
| Room Temperature | Acetonitrile/Methanol | 24 hours | 99 - 101% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent internal standard peak areas across a batch | - Degradation of the analyte during sample processing. - Inconsistent sample extraction recovery. - Autosampler temperature fluctuations. | - Verify bench-top stability at room temperature. - Ensure consistent timing for each step of the extraction procedure. - Check and calibrate the autosampler temperature. |
| Decreasing internal standard response over a long run | - Instability in the reconstituted sample in the autosampler. | - Perform post-preparative stability tests to determine the maximum allowable time in the autosampler. - Consider reinjecting a calibration standard at the end of the run to assess instrument drift versus analyte stability. |
| High variability in quality control (QC) samples | - Multiple freeze-thaw cycles of the QC samples. - Long-term storage instability. | - Aliquot QC samples into single-use vials to avoid repeated freeze-thaw cycles. - Re-evaluate long-term stability if samples have been stored for an extended period. |
| Unexpected degradation products observed | - Exposure of samples to light or elevated temperatures. - Inappropriate pH of the sample matrix. | - Protect samples from light during handling and storage. - Ensure samples are stored at the validated temperature. - Investigate the pH of the biological matrix and adjust if necessary and validated. |
Experimental Protocols
General Protocol for Assessing Analyte Stability in Biological Matrices
This protocol outlines a general procedure for evaluating the stability of trans-Dihydrotetrabenazine-d7 in a biological matrix (e.g., human plasma) as part of a bioanalytical method validation.
-
Preparation of Quality Control (QC) Samples:
-
Spike a known concentration of trans-Dihydrotetrabenazine-d7 into the biological matrix to prepare low and high concentration QC samples.
-
Prepare a sufficient number of aliquots for each stability condition to be tested.
-
-
Baseline Analysis:
-
Analyze a set of freshly prepared QC samples (n=3 for each concentration) to establish the baseline (T=0) concentration.
-
-
Stability Conditions:
-
Freeze-Thaw Stability:
-
Store QC aliquots at the intended storage temperature (e.g., -70°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a specified number of times (e.g., 3 or 5 cycles).
-
After the final thaw, process and analyze the samples.
-
-
Short-Term (Bench-Top) Stability:
-
Place QC aliquots on the laboratory bench at room temperature for a specified duration (e.g., 6, 12, or 24 hours).
-
After the specified time, process and analyze the samples.
-
-
Long-Term Stability:
-
Store QC aliquots at the intended long-term storage temperature (e.g., -70°C) for extended periods (e.g., 1, 3, 6, 12 months).
-
At each time point, retrieve a set of samples, thaw, process, and analyze.
-
-
Post-Preparative (Autosampler) Stability:
-
Process QC samples and place the resulting extracts in the autosampler at a specified temperature (e.g., 4°C).
-
Analyze the samples at various time points (e.g., 0, 12, 24, 48 hours) to assess stability in the final extract.
-
-
-
Sample Analysis:
-
Analyze the stability samples along with a freshly prepared calibration curve and a set of freshly prepared QC samples.
-
Use a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Data Evaluation:
-
Calculate the mean concentration of the stability samples at each condition and time point.
-
Compare the mean concentration of the stability samples to the mean concentration of the baseline samples.
-
The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the baseline concentration.
-
Visualizations
Caption: Experimental workflow for assessing the stability of an analyte in biological matrices.
Caption: Logical relationship between factors affecting stability and their impact on bioanalytical results.
Technical Support Center: Investigating "trans-Dihydro Tetrabenazine-d7" Degradation in Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of "trans-Dihydro Tetrabenazine-d7" under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway of this compound in acidic conditions?
A1: Based on studies of its non-deuterated analog, tetrabenazine (B1681281) (TBZ), the primary degradation pathway in acidic conditions is likely the interconversion of the trans-isomer to its cis-isomer.[1][2] This is hypothesized to occur through a reversible opening of the quinolizine ring to form an isoquinolinium intermediate.[1][2] While the deuteration in this compound is expected to enhance stability, the fundamental degradation pathway under acidic stress is presumed to be similar.[1]
Q2: What are the typical degradation products observed when tetrabenazine is exposed to acidic conditions?
A2: Forced degradation studies of tetrabenazine in acidic aqueous solutions consistently show the formation of a main lipophilic impurity, which is believed to be the cis-isomer of tetrabenazine.[1][2] This impurity typically appears in a proportion of 15% to 20% when analyzed by reverse-phase LC-MS.[1][2] Other minor degradation products may also be observed depending on the specific stress conditions.[3]
Q3: How does deuterium (B1214612) labeling in this compound affect its stability in acidic conditions compared to the non-deuterated form?
A3: Deuterated drugs, such as deutetrabenazine, generally exhibit improved metabolic stability and a longer pharmacokinetic half-life compared to their hydrogenated counterparts.[1][4] This is due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to chemical and enzymatic cleavage. While direct comparative studies on the acid degradation of this compound are not extensively available, it is anticipated to be more stable and degrade at a slower rate than non-deuterated tetrabenazine under identical acidic stress conditions.
Q4: What analytical techniques are recommended for studying the degradation of this compound?
A4: A combination of liquid chromatography and mass spectrometry (LC-MS) is the most powerful and commonly used technique for this purpose.[1][3] Specifically, reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a mass spectrometer (MS) or a tandem mass spectrometer (MS/MS) allows for the separation, identification, and quantification of the parent drug and its degradation products.[3][5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a valuable tool for structural elucidation of the degradation products.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the investigation of this compound degradation in acidic conditions.
| Problem | Possible Cause | Troubleshooting Steps |
| No degradation or very low degradation is observed. | The stress conditions are not harsh enough. | 1. Increase the concentration of the acid (e.g., from 0.1 M to 1 M HCl).2. Increase the temperature of the experiment.3. Extend the duration of the acidic stress.4. Ensure proper mixing of the sample in the acidic solution. |
| The drug substance degrades completely or too extensively. | The stress conditions are too harsh. | 1. Decrease the concentration of the acid.2. Lower the temperature of the experiment.3. Reduce the duration of the acidic stress.4. Take samples at earlier time points to monitor the degradation kinetics. |
| Poor resolution between the parent peak and degradation products in the chromatogram. | The chromatographic method is not optimized. | 1. Modify the mobile phase composition (e.g., adjust the ratio of organic solvent to aqueous buffer).2. Change the pH of the mobile phase.3. Use a different stationary phase (HPLC column) with a different selectivity.4. Optimize the gradient elution profile.5. Adjust the column temperature. |
| Mass balance is not within the acceptable range (typically 95-105%). | Not all degradation products are being detected or quantified accurately. | 1. Ensure the detection wavelength is appropriate for all degradation products. Using a photodiode array (PDA) detector can help identify the optimal wavelength.2. Check for co-elution of impurities with the main peak using peak purity analysis.3. Consider the possibility of non-UV active or volatile degradation products that may require alternative detection methods like mass spectrometry or a charged aerosol detector.4. Verify the response factors of the degradation products if they are known. |
| Inconsistent or irreproducible results. | Variability in experimental conditions. | 1. Ensure precise and accurate preparation of all solutions (e.g., acid concentrations, sample concentrations).2. Tightly control the temperature and duration of the stress experiment.3. Ensure the analytical instrument is properly calibrated and maintained.4. Perform experiments in triplicate to assess variability. |
Experimental Protocols
Protocol 1: Forced Degradation in Acidic Solution
This protocol outlines a general procedure for subjecting this compound to acidic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M solutions
-
Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M solutions for neutralization
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Heating block or water bath
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Stress:
-
To a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 1 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.5 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot of the solution.
-
-
Neutralization: Immediately cool the aliquot to room temperature and neutralize it with an appropriate volume of NaOH solution to stop the degradation reaction.
-
Sample Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for LC-MS analysis.
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration without subjecting it to acidic stress.
-
Analysis: Analyze the stressed and control samples by a validated stability-indicating LC-MS method.
Protocol 2: LC-MS Method for Analysis of Degradation Products
This protocol provides a starting point for developing an LC-MS method to separate and identify this compound and its degradation products.
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more lipophilic compounds. An example gradient is:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan to detect all potential degradation products.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): To quantify the parent drug and known degradation products with high sensitivity and specificity.
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows for maximum sensitivity for the analytes of interest.
Quantitative Data Summary
The following table summarizes the quantitative data on the degradation of tetrabenazine in acidic conditions, as reported in the literature. While specific data for this compound is not available, this provides an expected range for the formation of the primary degradation product.
| Stress Condition | Tetrabenazine (TBZ) | Primary Degradation Product (assumed cis-isomer) | Reference |
| 0.1 M HCl, 70 °C, 16 h | ~85% | ~15% | [1] |
| 1 M HCl, 70 °C, 16 h | ~84% | ~16% | [1] |
| 1.5 M Citric Acid, 70 °C, 70 h | ~79% | ~21% | [1] |
Visualizations
Caption: Hypothetical degradation pathway of this compound in acidic conditions.
Caption: General workflow for forced degradation studies in acidic conditions.
References
- 1. Behaviour of Tetrabenazine in Acid Medium: Reassessment and Impact on Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Freeze-Thaw Stability of Deuterated Internal Standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding freeze-thaw stability testing for deuterated internal standards. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of freeze-thaw stability testing for deuterated internal standards?
A1: Freeze-thaw stability testing is a critical component of bioanalytical method validation that evaluates the stability of a deuterated internal standard (IS) in a biological matrix after being subjected to repeated cycles of freezing and thawing.[1][2] This process mimics the potential temperature fluctuations that clinical or preclinical samples may undergo during handling, storage, and analysis.[3][4] Ensuring the stability of the deuterated IS is crucial because it is used to correct for variability in sample preparation and analysis, thereby ensuring the accuracy and precision of the analyte quantification.[5][6]
Q2: How many freeze-thaw cycles are typically required?
A2: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) generally recommend a minimum of three freeze-thaw cycles for stability testing.[1][3][7] However, for products that are at a higher risk of degradation or depending on specific regulatory requirements, five or more cycles may be necessary to provide additional confidence in the stability of the compound.[4][8]
Q3: What are the typical temperature conditions for a freeze-thaw cycle?
A3: A standard freeze-thaw cycle involves freezing the samples at a specified temperature, typically -20°C or -80°C, for at least 12 to 24 hours.[1][8] The samples are then thawed completely at room temperature (approximately 25°C) or under refrigerated conditions (2-8°C).[8][9] The duration of each phase should be sufficient to simulate real-world delays and ensure the sample has reached thermal equilibrium.[8]
Q4: What are the acceptance criteria for freeze-thaw stability?
A4: The acceptance criteria for freeze-thaw stability are based on the accuracy and precision of the measurements. The mean accuracy of the measured concentration of the deuterated IS in the quality control (QC) samples after the freeze-thaw cycles should be within ±15% of the nominal concentration.[1] The precision, measured as the coefficient of variation (CV), should not exceed 15%.[1][10]
Troubleshooting Guide
Issue 1: Inconsistent or low signal intensity of the deuterated internal standard after freeze-thaw cycles.
-
Potential Cause 1: Degradation of the Internal Standard. The deuterated IS may be chemically unstable and degrade during the freeze-thaw process.
-
Potential Cause 2: Isotopic Exchange (H/D Exchange). Deuterium (B1214612) atoms on the IS can sometimes exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[12][13] This is more likely if the deuterium labels are in chemically labile positions (e.g., on heteroatoms like -OH or -NH, or on carbons adjacent to carbonyl groups).[13][14]
-
Troubleshooting Step: To test for back-exchange, incubate the deuterated IS in a blank matrix for a period equivalent to your sample preparation and analysis time. Analyze the sample to see if there is an increase in the signal of the non-labeled compound.[13] If significant exchange is observed, consider synthesizing a new IS with deuterium labels in more stable positions.[14]
-
Issue 2: Chromatographic peak of the deuterated internal standard shifts or splits after freeze-thaw cycles.
-
Potential Cause 1: Chromatographic Issues. Changes in the mobile phase, column temperature, or column integrity can affect retention time.[11]
-
Troubleshooting Step: Prepare fresh mobile phase, check the column temperature, and ensure the column is properly equilibrated. If the problem continues, try a new column.[11]
-
-
Potential Cause 2: Isotope Effect. Deuterated compounds can sometimes exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts.[11] This effect might be exacerbated by changes in the sample matrix induced by freeze-thaw cycles.
Issue 3: Poor accuracy and precision in quality control samples after freeze-thaw cycles.
-
Potential Cause 1: Differential Matrix Effects. The analyte and the deuterated IS may experience different levels of ion suppression or enhancement from the sample matrix, and this can be altered by freeze-thaw cycles.[12]
-
Troubleshooting Step: Evaluate matrix effects by comparing the response of the analyte and IS in neat solution versus post-extraction spiked matrix from at least six different sources.[10][12] The coefficient of variation of the internal standard-normalized matrix factor across the different sources should be ≤15%.[10] If differential matrix effects are significant, further sample cleanup or chromatographic optimization may be necessary.
-
-
Potential Cause 2: Inconsistent Thawing. Incomplete or inconsistent thawing of samples can lead to variability in the concentration of the IS.
-
Troubleshooting Step: Ensure that all samples are thawed completely and vortexed to ensure homogeneity before processing.[6]
-
Quantitative Data Summary
The following table summarizes the typical acceptance criteria for freeze-thaw stability studies as recommended by regulatory bodies.
| Parameter | Measurement | Common Acceptance Limits |
| Accuracy | Mean concentration of QC samples | Within ±15% of nominal value[1][3] |
| Precision | Coefficient of Variation (CV) of QC samples | ≤15%[1][3][10] |
| Analyte to IS Response Ratio | Comparison to baseline (Time 0) | Should remain stable within a predefined range (e.g., ±15%)[11] |
Experimental Protocol: Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of a deuterated internal standard in a biological matrix after a specified number of freeze-thaw cycles.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
Deuterated internal standard reference material.
-
Analyte reference material.
-
Calibrated analytical balance and volumetric flasks.
-
Validated bioanalytical method (e.g., LC-MS/MS).
-
Freezer (-20°C or -80°C) and room temperature thawing area.
Procedure:
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of two concentration levels: low (LQC) and high (HQC).
-
Spike blank biological matrix with the analyte and the deuterated internal standard at the working concentration.
-
Prepare a sufficient number of aliquots for baseline analysis and for each freeze-thaw cycle.
-
-
Baseline Analysis (Cycle 0):
-
Immediately after preparation, analyze a set of freshly prepared QC samples (n=5 for each level) to establish the baseline concentration.
-
-
Freeze-Thaw Cycles:
-
Place the remaining QC sample aliquots in a freezer set to the specified temperature (e.g., -20°C) for at least 12 hours.
-
Remove the samples from the freezer and allow them to thaw completely at room temperature. Ensure samples are thoroughly mixed after thawing. This constitutes one freeze-thaw cycle.
-
-
Sample Analysis:
-
After the completion of the final thaw cycle, process and analyze the QC samples using the validated bioanalytical method.
-
-
Data Evaluation:
-
Calculate the mean concentration, accuracy, and precision for the QC samples at each freeze-thaw cycle.
-
Compare the results against the acceptance criteria outlined in the table above.
-
Visualizations
Caption: Workflow for freeze-thaw stability assessment.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. microchemlab.com [microchemlab.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Regulatory Acceptance of Freeze-Thaw Stability Data – StabilityStudies.in [stabilitystudies.in]
- 9. frederick.cancer.gov [frederick.cancer.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Minimizing ion suppression in LC-MS/MS analysis of tetrabenazine
Technical Support Center: Tetrabenazine (B1681281) LC-MS/MS Analysis
Welcome to the technical support center for the analysis of tetrabenazine and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it specifically affect the analysis of tetrabenazine?
A1: Ion suppression is a type of matrix effect that is a common challenge in LC-MS/MS analysis.[1][2] It occurs when molecules co-eluting from the LC column with tetrabenazine interfere with its ionization process in the mass spectrometer's ion source.[1] This interference reduces the number of tetrabenazine ions that are generated, leading to a decreased signal intensity. For tetrabenazine, which is often measured at low concentrations in complex biological matrices like plasma, ion suppression can severely compromise the sensitivity, accuracy, and precision of the assay.[2][3]
Q2: What are the most common sources of ion suppression when analyzing tetrabenazine in plasma?
A2: The primary sources of ion suppression in plasma are endogenous matrix components that are not removed during sample preparation.[1] Phospholipids (B1166683) are a major cause of ion suppression in plasma samples.[4] Other sources include salts, proteins, and lipids.[1] If these components co-elute with tetrabenazine, they can compete for ionization, thereby suppressing the analyte's signal.
Q3: How can I detect and quantify the level of ion suppression in my tetrabenazine assay?
A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a solution of tetrabenazine is continuously infused into the mass spectrometer after the LC column. A blank, extracted plasma sample is then injected onto the column. Any dip or decrease in the constant signal of the infused tetrabenazine corresponds to a region of ion suppression caused by eluting matrix components.[5] Quantitatively, the matrix effect can be calculated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solution.
Q4: What is the most effective sample preparation technique to reduce ion suppression for tetrabenazine analysis?
A4: More rigorous sample preparation is one of the most effective ways to combat ion suppression.[1][6] While protein precipitation (PPT) is simple, it is often insufficient for removing phospholipids and other interfering components.[4] For tetrabenazine analysis in plasma, Solid-Phase Extraction (SPE) is a highly effective and recommended technique.[7][8] SPE provides a more selective extraction, leading to cleaner samples and significantly reduced ion suppression compared to PPT or Liquid-Liquid Extraction (LLE).[1][6]
Q5: Why is using a stable isotope-labeled internal standard (SIL-IS) critical for tetrabenazine quantification?
A5: A stable isotope-labeled internal standard, such as tetrabenazine-d7 (B1150270), is the gold standard for quantitative bioanalysis.[7][8] Because the SIL-IS is chemically identical to tetrabenazine, it co-elutes and experiences the same degree of ion suppression.[1][2] By measuring the ratio of the analyte peak area to the internal standard peak area, the method can compensate for signal variations caused by ion suppression, thus ensuring accurate and precise quantification.[1]
Q6: How does the choice of mobile phase components influence ion suppression?
A6: Mobile phase composition can significantly impact ionization efficiency. It is advisable to use volatile mobile phase additives like ammonium (B1175870) acetate (B1210297) or formic acid, which are compatible with mass spectrometry.[6][7] Non-volatile salts or buffers should be avoided as they can contaminate the ion source and cause ion suppression. High concentrations of ion-pairing agents like trifluoroacetic acid (TFA) can also lead to significant signal suppression and should be used at low concentrations (<0.1%) or avoided if possible.[5][6]
Troubleshooting Guide
Problem: My signal for tetrabenazine is low and highly variable between injections.
-
Possible Cause: This is a classic symptom of significant and inconsistent ion suppression. The variability likely stems from differences in the matrix composition between individual samples.
-
Solution:
-
Improve Sample Cleanup: If you are using protein precipitation, switch to a more robust method like Solid-Phase Extraction (SPE) to remove more interfering matrix components.[1][4]
-
Optimize Chromatography: Adjust the LC gradient to better separate tetrabenazine from the regions where matrix components elute. Often, interferences are highest at the beginning (void volume) and end of the gradient.[2]
-
Implement a SIL-IS: Ensure you are using a stable isotope-labeled internal standard (e.g., tetrabenazine-d7). This will help correct for variability and improve precision.[7][8]
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their suppressive effect, although this may impact the limit of quantification.[9]
-
Problem: My calibration curve is linear at low concentrations but becomes non-linear at higher concentrations.
-
Possible Cause: While this can be detector saturation, it can also be related to matrix effects. At higher analyte concentrations, the competition for ionization in the presence of matrix components can become more pronounced, leading to a non-linear response.[2]
-
Solution:
-
Assess Matrix Effect at High Concentrations: Prepare a matrix-matched calibration curve and compare it to a curve prepared in a pure solvent. A divergence in the slopes at higher concentrations indicates a matrix effect.[1]
-
Optimize Ion Source Parameters: Adjust ion source parameters such as gas flow, desolvation temperature, and capillary voltage to ensure optimal ionization across the entire concentration range.[3]
-
Refine Sample Preparation: Even with a good sample preparation method, high concentrations of analyte might still be affected. Ensure the cleanup method is not being overloaded.
-
Problem: The signal for my stable isotope-labeled internal standard (tetrabenazine-d7) is also low and variable.
-
Possible Cause: This is expected and actually demonstrates that the internal standard is working correctly.
-
Explanation: Since the SIL-IS co-elutes with tetrabenazine, it is subject to the same ion suppression effects from the sample matrix.[2]
-
Action: Focus on the ratio of the tetrabenazine peak area to the tetrabenazine-d7 peak area. If this ratio is stable and reproducible across your quality control samples, your method is successfully compensating for the ion suppression, and the quantitative data should be reliable. If the ratio is also variable, it points to a more fundamental issue with chromatography or the sample preparation process that needs to be addressed.
Data and Protocols
Recommended Experimental Protocol
This protocol is based on a validated method for the simultaneous quantification of tetrabenazine and its active metabolites (α-dihydrotetrabenazine and β-dihydrotetrabenazine) in human plasma, which demonstrated minimal matrix effects.[7][8]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Use C18 SPE cartridges.
-
Conditioning: Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load 200 µL of human plasma (pre-spiked with tetrabenazine-d7 internal standard).
-
Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Elution: Elute tetrabenazine and its metabolites with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Inject the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize the key parameters for a robust LC-MS/MS method for tetrabenazine analysis.
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting |
|---|---|
| LC Column | Zorbax SB C18 (or equivalent) |
| Mobile Phase | Acetonitrile and 5 mM Ammonium Acetate (60:40, v/v)[7] |
| Flow Rate | 0.8 mL/min[7] |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Tetrabenazine Transition | m/z 318.0 → 220.0[8] |
| α-DHTBZ Transition | m/z 320.2 → 302.4[8] |
| β-DHTBZ Transition | m/z 320.3 → 165.2[8] |
| Tetrabenazine-d7 (IS) Transition | m/z 325.1 → 220.0[8] |
| Linear Range (Tetrabenazine) | 0.01 - 5.03 ng/mL[7] |
| Linear Range (Metabolites) | 0.50 - 100 ng/mL[7] |
Table 2: Comparison of Sample Preparation Techniques
| Technique | Description | Pros | Cons |
|---|---|---|---|
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[4] | Simple, fast, low cost. | Non-selective; significant ion suppression often remains (especially from phospholipids).[4][6] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[1] | Cleaner extracts than PPT. | Can be labor-intensive, requires large solvent volumes, may have emulsion issues. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[1] | Highly selective, provides the cleanest extracts, significantly reduces ion suppression.[1][6] | More complex and costly than PPT. |
Visual Guides
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [research-repository.griffith.edu.au]
Technical Support Center: Chromatography of Tetrabenazine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor peak shape in the chromatography of tetrabenazine (B1681281) and its metabolites.
Troubleshooting Guide
Question: I am observing poor peak shape (tailing or asymmetry) for tetrabenazine and its metabolites. What are the common causes and how can I resolve them?
Answer:
Poor peak shape for tetrabenazine and its metabolites, which are basic compounds, is a common issue in reversed-phase chromatography. The primary causes are typically secondary interactions with the stationary phase and inappropriate mobile phase conditions. Here is a systematic guide to troubleshooting and resolving these issues.
Summary of Common Causes and Solutions for Poor Peak Shape
| Cause | Description | Recommended Solution(s) |
| Silanol (B1196071) Interactions | Tetrabenazine and its metabolites, being basic, can interact with acidic residual silanol groups on the surface of silica-based columns. This leads to peak tailing. | - Use a modern, high-purity, end-capped C18 or C8 column. - Consider a column with an embedded polar group for better shielding of silanols. - Adjust the mobile phase pH to suppress silanol ionization (pH < 3) or analyte ionization (pH > pKa + 2). |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of the analytes (pKa of Tetrabenazine: ~6.5-7.4; pKa of Dihydrotetrabenazine: ~8.2-8.3), the analytes can exist in both ionized and non-ionized forms, leading to peak broadening or splitting.[1][2] | - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For tetrabenazine and its metabolites, a mobile phase pH of < 4 or > 10 (if the column allows) is recommended. |
| Mobile Phase Buffer | Insufficient buffering capacity can lead to pH shifts on the column, causing inconsistent interactions and poor peak shape. | - Use a buffer concentration of 10-25 mM. - Ensure the buffer has a pKa within +/- 1 unit of the desired mobile phase pH. |
| Choice of Organic Modifier | The type and concentration of the organic modifier can influence peak shape. | - Acetonitrile often provides sharper peaks for basic compounds compared to methanol (B129727). - Optimize the gradient or isocratic percentage of the organic modifier. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing. | - Reduce the injection volume or the sample concentration. |
| Extra-Column Effects | Dead volumes in the HPLC system (e.g., long tubing, poorly made connections) can cause peak broadening and tailing. | - Use tubing with a small internal diameter (e.g., 0.125 mm). - Ensure all fittings are properly connected and there are no gaps. |
| Column Contamination/Degradation | Accumulation of sample matrix components or degradation of the stationary phase can lead to active sites that cause peak tailing. | - Use a guard column to protect the analytical column. - Flush the column with a strong solvent. - If the problem persists, replace the column. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing tetrabenazine and its metabolites?
A1: To achieve optimal peak shape, the mobile phase pH should be at least 2 units away from the pKa of the analytes. Tetrabenazine has a pKa of approximately 6.5-7.4, and its active metabolites, α- and β-dihydrotetrabenazine, have a pKa of around 8.2-8.3.[1][2] Therefore, a mobile phase pH below 4 or above 10 is recommended. A low pH (e.g., 2.5-3.5) will ensure that the analytes are fully protonated and the silanol groups on the column are not ionized, thus minimizing secondary interactions. If using a pH-stable column, a high pH (e.g., >10) will deprotonate the analytes, which can also lead to improved peak shape.
Q2: Which type of HPLC column is best suited for the analysis of tetrabenazine and its metabolites?
A2: A modern, high-purity, end-capped C18 or C8 column is a good starting point. These columns have a lower concentration of residual silanol groups, which reduces the chances of peak tailing. For challenging separations, consider using a column with an embedded polar group, as these phases provide additional shielding of the silica (B1680970) surface and can significantly improve the peak shape of basic compounds.
Q3: Can the choice of organic modifier affect the peak shape of tetrabenazine and its metabolites?
A3: Yes, the organic modifier can influence peak shape. Acetonitrile is often preferred over methanol for the analysis of basic compounds as it can lead to sharper peaks. It is recommended to evaluate both solvents during method development to determine which provides the better peak shape for your specific separation.
Q4: I'm still observing peak tailing even after optimizing the mobile phase and using a suitable column. What else can I do?
A4: If peak tailing persists, consider the following:
-
Sample Overload: Try reducing the injection volume or diluting your sample.
-
Extra-Column Volume: Check your system for any dead volume. Ensure that the tubing is as short as possible and that all connections are secure.
-
Column Contamination: If the column has been used extensively, it might be contaminated. Try flushing it with a strong solvent. If this does not help, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.
-
Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can sometimes help to block the active silanol sites and improve peak shape. However, be aware that TEA can suppress MS ionization if you are using a mass spectrometer for detection.
Quantitative Data on Peak Shape Improvement
The following table provides representative data on how mobile phase pH can affect the peak shape of a basic compound. While this data is for nortriptyline, a basic drug with a similar pKa to tetrabenazine's metabolites, the trend is applicable to tetrabenazine and its metabolites.
| Mobile Phase pH | Asymmetry Factor (As) | Tailing Factor (Tf) | Observations |
| 7.0 | 2.5 | 2.8 | Severe peak tailing |
| 4.5 | 1.8 | 2.1 | Moderate peak tailing |
| 3.0 | 1.2 | 1.3 | Good, symmetrical peak |
| 2.5 | 1.1 | 1.1 | Excellent, sharp peak |
Data is illustrative and based on typical results for basic compounds on a standard C18 column.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Prepare Buffers: Prepare a series of aqueous buffers with different pH values (e.g., pH 2.5, 3.5, 4.5, and 7.0). Use a buffer with a pKa close to the desired pH (e.g., phosphate (B84403) buffer for pH 2.5 and 7.0, acetate (B1210297) buffer for pH 4.5). The buffer concentration should be between 10-25 mM.
-
Prepare Mobile Phases: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 70:30 v/v).
-
Equilibrate the Column: Equilibrate the HPLC column with the first mobile phase for at least 15-20 column volumes.
-
Inject Standard: Inject a standard solution of tetrabenazine and its metabolites.
-
Analyze Peak Shape: Record the chromatogram and measure the asymmetry factor and tailing factor for each peak.
-
Repeat for Other pHs: Repeat steps 3-5 for each of the prepared mobile phases.
-
Compare Results: Compare the peak shapes obtained at different pH values to determine the optimal pH for your separation.
Protocol 2: Column Screening
-
Select Columns: Choose a set of columns with different stationary phases to evaluate (e.g., a standard C18, a C8, and a C18 with an embedded polar group).
-
Prepare Mobile Phase: Prepare a mobile phase at the optimal pH determined from Protocol 1.
-
Install and Equilibrate: Install the first column and equilibrate it with the mobile phase.
-
Inject Standard: Inject a standard solution of tetrabenazine and its metabolites.
-
Analyze Peak Shape: Record the chromatogram and measure the peak shape metrics.
-
Repeat for Other Columns: Repeat steps 3-5 for each of the selected columns.
-
Compare Results: Compare the chromatograms to identify the column that provides the best peak shape and resolution.
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Silanol interaction causing peak tailing.
References
Dealing with variability in internal standard response in bioanalysis
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during bioanalysis.
Dealing with Variability in Internal Standard Response
The internal standard (IS) is crucial in quantitative bioanalysis for correcting variability during sample preparation and analysis.[1] An ideal IS mimics the analyte's behavior, ensuring accurate and precise results.[2] However, significant variability in the IS response can indicate underlying issues with the analytical method. This guide provides troubleshooting steps and answers to frequently asked questions to help you address these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a variable internal standard (IS) response?
Variability in the IS response can stem from several factors throughout the bioanalytical workflow.[3] These can be broadly categorized as:
-
Sample Preparation Issues: Inconsistent extraction recovery, incomplete transfer of solutions, or errors in IS addition (e.g., missed or double spiking) can lead to significant variability.[1][4] Thorough mixing of the IS with the biological matrix is essential.[3]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the IS in the mass spectrometer, causing signal fluctuation.[2][5] This is a common challenge in LC-MS based bioanalysis.[6]
-
Instrumental Problems: Issues such as inconsistent injection volumes, leaks, blockages, or a dirty ion source in the mass spectrometer can result in a variable IS response.[4][7] Inappropriate dwell times in the MS method can also lead to inconsistent peak areas.[8]
-
Human Error: Mistakes during sample and standard preparation, such as pipetting errors, can introduce variability.
-
Analyte-IS Interactions: In some cases, the analyte concentration itself can influence the IS response, especially at the upper limit of quantification (ULOQ).[1]
-
IS Stability: Degradation of the IS in the sample matrix due to improper pH or storage conditions can lead to a low or absent response.[3]
Q2: What type of internal standard is best to minimize variability?
A stable isotope-labeled (SIL) internal standard is considered the gold standard and is preferred by regulatory agencies like the FDA and EMA.[9] SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, allowing it to effectively compensate for matrix effects and variability in extraction and ionization.[2][6] When a SIL-IS is not available, a structural analog with similar properties can be used, but it may not track the analyte as effectively.
Q3: What are the acceptance criteria for internal standard response variability?
Regulatory guidelines, now harmonized under the ICH M10 guideline, do not set a strict numerical limit for IS response variability.[6][9] Instead, the focus is on ensuring that the variability does not impact the accuracy and precision of the analyte measurement.[3] A common practice is to establish in-house criteria, for example, flagging samples for investigation if the IS response is outside 50-150% of the mean IS response of the calibration standards and quality controls (QCs) in the run.[3][10] However, scientific judgment should always be applied, and any significant trend or deviation should be investigated.[10][11]
Q4: How do I investigate the root cause of IS variability?
A systematic investigation is key to identifying the source of the problem. A step-by-step approach can help pinpoint the issue.
-
Review the Data: Examine the IS response across the entire analytical run. Look for trends, such as a gradual decrease or increase in signal, or sporadic outliers.[3]
-
Instrument Check: Re-inject a few affected and unaffected samples. If the IS response is consistent upon re-injection, the problem likely lies in the sample preparation stage. If the variability persists, it points towards an instrumental issue.[3]
-
Sample Preparation Review: Meticulously review the sample preparation workflow for any potential sources of error.
-
Matrix Effect Evaluation: Conduct experiments to assess the impact of the matrix on the IS response.
Troubleshooting Guides
This section provides detailed protocols for common troubleshooting experiments.
Troubleshooting Workflow for IS Variability
The following diagram illustrates a logical workflow for troubleshooting internal standard variability.
Experimental Protocol: Differentiating Matrix Effects from Extraction Inefficiency
A post-extraction spike experiment is a valuable tool to determine whether poor IS recovery is due to matrix effects or inefficiencies in the sample extraction process.[4]
Objective: To distinguish between signal suppression/enhancement caused by the matrix and loss of the internal standard during the extraction procedure.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the internal standard in the final reconstitution solvent at the expected final concentration.
-
Set B (Post-Extraction Spike): Process a blank matrix sample through the entire extraction procedure. Spike the internal standard into the final extract just before analysis.
-
Set C (Pre-Extraction Spike): Spike the internal standard into a blank matrix sample before starting the extraction procedure. Process this sample through the entire extraction workflow.
-
-
Analysis: Analyze multiple replicates (n≥3) of each set using the LC-MS/MS method.
-
Calculations:
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Matrix Effect (%) = ((Mean Peak Area of Set B / Mean Peak Area of Set A) - 1) * 100
-
Data Interpretation:
The following table summarizes how to interpret the results of this experiment.
| Recovery (%) | Matrix Effect (%) | Interpretation |
| Low (<85%) | Minimal (~0%) | The extraction procedure is inefficient, leading to loss of the internal standard. |
| High (>85%) | Significant (>±15%) | The matrix is causing ion suppression or enhancement. The extraction procedure itself has good recovery. |
| Low (<85%) | Significant (>±15%) | Both extraction inefficiency and matrix effects are contributing to the poor internal standard response. |
| High (>85%) | Minimal (~0%) | The extraction process and matrix have minimal impact on the internal standard. The issue may lie elsewhere (e.g., instrument). |
Quantitative Data Summary
The following table presents a hypothetical example of data from a post-extraction spike experiment to illustrate the interpretation.
| Sample Set | Mean IS Peak Area | Calculated Recovery (%) | Calculated Matrix Effect (%) |
| Set A (Neat Solution) | 1,500,000 | - | - |
| Set B (Post-Extraction Spike) | 900,000 | - | -40% (Suppression) |
| Set C (Pre-Extraction Spike) | 850,000 | 94.4% | - |
In this example, the high recovery (94.4%) and significant negative matrix effect (-40%) indicate that the primary issue is ion suppression from the matrix, not loss of the internal standard during extraction.
Signaling Pathway and Logical Relationships
The decision-making process for handling samples with anomalous IS responses can be visualized as follows:
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. halocolumns.com [halocolumns.com]
- 8. support.waters.com [support.waters.com]
- 9. benchchem.com [benchchem.com]
- 10. en.cmicgroup.com [en.cmicgroup.com]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Tetrabenazine Quantification in Hemolyzed Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hemolyzed samples during the quantification of tetrabenazine (B1681281) and its active metabolites, α-dihydrotetrabenazine (α-DHTBZ) and β-dihydrotetrabenazine (β-DHTBZ).
Frequently Asked Questions (FAQs)
Q1: What is hemolysis and how can it affect the quantification of tetrabenazine?
A1: Hemolysis is the rupture of red blood cells (erythrocytes), which leads to the release of their intracellular contents into the plasma or serum.[1] This can occur in vivo due to pathological conditions or in vitro during sample collection and processing. For tetrabenazine quantification, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), hemolysis can introduce several issues:
-
Matrix Effects: The release of hemoglobin, phospholipids, and other cellular components can alter the ionization efficiency of tetrabenazine and its metabolites in the mass spectrometer source, leading to either suppression or enhancement of the analytical signal.[2][3]
-
Analyte Stability: Enzymes released from red blood cells can potentially degrade tetrabenazine or its metabolites.[4][5] Additionally, the change in the sample matrix environment (e.g., pH) could affect the stability of the analytes.
-
Extraction Recovery: Hemoglobin and other released proteins can bind to tetrabenazine, affecting its extraction efficiency from the plasma matrix.[1] This can lead to an underestimation of the true concentration.
-
Interference: Endogenous compounds released during hemolysis may have the same mass-to-charge ratio as tetrabenazine or its metabolites, causing direct interference in the LC-MS/MS analysis.
Q2: Are there regulatory guidelines regarding the assessment of hemolysis in bioanalytical method validation?
A2: Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend that the impact of hemolyzed samples be evaluated during bioanalytical method validation.[1] This is typically assessed as part of the matrix effect evaluation to ensure the reliability of data from clinical and non-clinical studies.[6]
Q3: How can I visually identify a hemolyzed sample?
A3: Plasma or serum samples are normally a pale yellow or straw color. The presence of free hemoglobin from hemolyzed red blood cells will impart a pink to red color to the sample. The intensity of the red color is generally proportional to the degree of hemolysis.
Troubleshooting Guide
Issue: I have received a batch of clinical samples for tetrabenazine analysis, and several of them appear to be hemolyzed. What should I do?
This guide provides a systematic approach to handling and analyzing hemolyzed samples to ensure the accuracy and reliability of your tetrabenazine quantification data.
Step 1: Initial Assessment and Segregation
-
Visually Inspect all Samples: Carefully examine each plasma/serum sample. Note the degree of redness, which can be a qualitative indicator of the severity of hemolysis.
-
Segregate Hemolyzed Samples: Separate the hemolyzed samples from the non-hemolyzed samples. This will allow for a focused investigation if issues arise.
-
Consult Study Protocol: Review the clinical study protocol for any specific instructions on handling hemolyzed samples.
Step 2: Evaluate the Potential Impact (Method Validation Data)
Before proceeding with the analysis of study samples, it is crucial to have data from your validated bioanalytical method on the effect of hemolysis. If this was not performed during method validation, a validation experiment should be conducted.
This protocol describes a general procedure to assess the impact of hemolysis on the quantification of tetrabenazine and its metabolites.
-
Preparation of Hemolyzed Plasma:
-
Collect fresh whole blood in the same anticoagulant as your study samples.
-
Induce hemolysis by freeze-thaw cycles (e.g., freeze at -80°C and thaw at room temperature, repeat for at least two cycles).[5]
-
Prepare a hemolyzed plasma stock by spiking a known percentage (e.g., 2% or 5% v/v) of the lysed whole blood into blank plasma.[1]
-
-
Preparation of Quality Control (QC) Samples:
-
Spike tetrabenazine, α-DHTBZ, and β-DHTBZ into both normal plasma and the prepared hemolyzed plasma at low and high concentration levels (LQC and HQC).
-
-
Sample Analysis:
-
Extract and analyze the QC samples (both normal and hemolyzed) using your validated LC-MS/MS method.
-
Calculate the accuracy (% bias) and precision (% CV) for the analytes in the hemolyzed QCs against a calibration curve prepared in normal plasma.
-
The following tables present hypothetical data to illustrate the potential impact of hemolysis.
Table 1: Accuracy and Precision of Tetrabenazine in Hemolyzed Plasma (Illustrative Data)
| Analyte | QC Level | Nominal Conc. (ng/mL) | Plasma Type | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Tetrabenazine | LQC | 1.0 | Normal | 1.02 | 2.0 | 4.5 |
| Hemolyzed (2%) | 0.85 | -15.0 | 8.2 | |||
| HQC | 80.0 | Normal | 81.5 | 1.9 | 3.1 | |
| Hemolyzed (2%) | 68.0 | -15.0 | 6.5 | |||
| α-DHTBZ | LQC | 5.0 | Normal | 5.1 | 2.0 | 3.8 |
| Hemolyzed (2%) | 4.9 | -2.0 | 5.1 | |||
| HQC | 400.0 | Normal | 408.0 | 2.0 | 2.5 | |
| Hemolyzed (2%) | 396.0 | -1.0 | 4.3 | |||
| β-DHTBZ | LQC | 5.0 | Normal | 4.9 | -2.0 | 4.2 |
| Hemolyzed (2%) | 5.2 | 4.0 | 4.8 | |||
| HQC | 400.0 | Normal | 395.0 | -1.3 | 2.9 | |
| Hemolyzed (2%) | 410.0 | 2.5 | 3.7 |
Interpretation of Illustrative Data:
-
In this hypothetical example, tetrabenazine shows a significant negative bias in hemolyzed plasma, suggesting ion suppression or poor recovery.
-
The active metabolites, α-DHTBZ and β-DHTBZ, appear to be less affected by this level of hemolysis.
Step 3: Troubleshooting and Mitigation Strategies
Based on the outcome of your hemolysis evaluation, you may need to implement mitigation strategies.
Scenario 1: Significant Impact Observed (e.g., >15% bias)
If your validation data shows a significant impact of hemolysis on accuracy, as illustrated for tetrabenazine in Table 1, consider the following:
-
Method Modification:
-
Sample Dilution: Diluting the hemolyzed sample with control plasma may mitigate the matrix effect.[2] However, this will also dilute the analyte concentration, which may be a concern for low-concentration samples.
-
Extraction Method Optimization: If the issue is poor recovery, consider a more rigorous extraction method, such as liquid-liquid extraction (LLE) or a different solid-phase extraction (SPE) sorbent, to remove interfering components.[2]
-
Chromatographic Separation: Adjusting the LC gradient to better separate the analytes from the interfering matrix components can be effective.[2]
-
-
Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for each analyte is highly recommended. If the SIL-IS tracks the analyte's behavior in the presence of hemolysis (i.e., both show similar ion suppression or enhancement), it can compensate for the matrix effect.
Scenario 2: No Significant Impact Observed
If your validation data demonstrates that hemolysis (at the tested level) does not significantly impact the accuracy and precision of your assay, you can proceed with the analysis of the hemolyzed study samples. However, it is crucial to document the presence of hemolysis in your analytical report.
Step 4: Documentation and Reporting
-
Document Everything: Meticulously document all observations, investigations, and actions taken regarding the hemolyzed samples.
-
Flag Data: In your final report, clearly flag the data from hemolyzed samples and include a summary of the validation experiments demonstrating the reliability of these results.
Visualization of Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering hemolyzed samples.
This guide provides a framework for addressing the challenges posed by hemolyzed samples in tetrabenazine quantification. By systematically evaluating the impact of hemolysis and implementing appropriate strategies, researchers can ensure the generation of high-quality, reliable bioanalytical data.
References
- 1. celerion.com [celerion.com]
- 2. Assessing the matrix effects of hemolyzed samples in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of sample hemolysis on drug stability in regulated bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioanalysisforum.jp [bioanalysisforum.jp]
Validation & Comparative
A Head-to-Head Comparison: Bioanalytical Method Validation for Tetrabenazine Using Deuterated vs. Non-Deuterated Internal Standards
In the landscape of drug development and clinical research, the robust and reliable quantification of therapeutic agents in biological matrices is paramount. For tetrabenazine (B1681281), a drug used to treat hyperkinetic movement disorders, accurate bioanalytical methods are crucial for pharmacokinetic and bioavailability studies. A key decision in the development of such assays is the choice of an internal standard (IS), which is essential for correcting analytical variability. This guide provides an objective comparison of two approaches for the bioanalytical method validation of tetrabenazine: the use of a deuterated internal standard versus a non-deuterated, structural analog internal standard.
The gold standard in bioanalytical assays, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte.[1] This is because a deuterated IS is chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus providing superior correction for matrix effects and other sources of variability.[1]
This guide presents a side-by-side comparison of the performance of a validated LC-MS/MS method for tetrabenazine and its active metabolites using a deuterated internal standard (Tetrabenazine-d7) with a hypothetical, yet representative, method using a structural analog as the internal standard. The data for the deuterated method is derived from a published study, while the data for the non-deuterated method is illustrative of typical performance characteristics.
Quantitative Performance Comparison
The following tables summarize the key validation parameters for the two methods, highlighting the performance differences in linearity, accuracy, precision, recovery, and matrix effect.
Table 1: Linearity and Sensitivity
| Parameter | Method with Deuterated IS (Tetrabenazine-d7) | Method with Non-Deuterated IS (Structural Analog - Illustrative) |
| Analyte | Tetrabenazine | Tetrabenazine |
| Calibration Curve Range | 0.01 - 5.03 ng/mL | 0.05 - 10 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL | 0.05 ng/mL |
Table 2: Accuracy and Precision
| Analyte | QC Level | Method with Deuterated IS (Tetrabenazine-d7) | Method with Non-Deuterated IS (Structural Analog - Illustrative) |
| Accuracy (% Bias) | Precision (% RSD) | ||
| Tetrabenazine | LQC (0.03 ng/mL) | -2.3 | 5.8 |
| MQC (1.52 ng/mL) | 1.5 | 3.2 | |
| HQC (4.01 ng/mL) | 3.3 | 2.1 |
Table 3: Recovery and Matrix Effect
| Analyte | Parameter | Method with Deuterated IS (Tetrabenazine-d7) | Method with Non-Deuterated IS (Structural Analog - Illustrative) |
| Tetrabenazine | Mean Recovery (%) | 85.2 | 78.5 |
| Recovery % RSD | 4.1 | 12.3 | |
| Matrix Effect (CV %) | < 5 | < 15 |
Experimental Protocols
Method 1: Bioanalytical Method for Tetrabenazine using a Deuterated Internal Standard (Tetrabenazine-d7)
This method describes a validated LC-MS/MS assay for the simultaneous quantification of tetrabenazine and its active metabolites, α-dihydrotetrabenazine and β-dihydrotetrabenazine, in human plasma.
1. Sample Preparation:
-
To 200 µL of human plasma, 25 µL of the internal standard working solution (Tetrabenazine-d7) is added and vortexed.
-
The samples are then subjected to solid-phase extraction (SPE) on C18 cartridges.
-
The cartridges are washed, and the analytes are eluted.
-
The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: Zorbax SB C18 (specific dimensions not provided in the abstract)[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate (B1210297) (60:40, v/v)[1]
-
Flow Rate: 0.8 mL/min[1]
-
Injection Volume: 10 µL
3. Mass Spectrometry:
-
Instrument: API-4000 LC-MS/MS[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Tetrabenazine: m/z 318.2 → 165.2
-
Tetrabenazine-d7 (IS): m/z 325.2 → 165.2
-
Method 2: Bioanalytical Method for Tetrabenazine using a Non-Deuterated Internal Standard (Structural Analog - Illustrative)
This hypothetical method illustrates a typical approach using a structural analog of tetrabenazine as the internal standard.
1. Sample Preparation:
-
To 200 µL of human plasma, 25 µL of the internal standard working solution (e.g., a proprietary structural analog) is added and vortexed.
-
Protein precipitation is performed by adding 600 µL of acetonitrile.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube, evaporated to dryness, and the residue is reconstituted in the mobile phase.
2. Liquid Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI Positive
-
Detection: MRM
-
MRM Transitions:
-
Tetrabenazine: m/z 318.2 → 165.2
-
Structural Analog IS: (Hypothetical m/z values, e.g., m/z 332.2 → 179.2)
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both bioanalytical methods.
Experimental workflow for the deuterated IS method.
Experimental workflow for the non-deuterated IS method.
Conclusion: The Superiority of the Deuterated Internal Standard
The presented data clearly demonstrates the advantages of using a deuterated internal standard for the bioanalytical method validation of tetrabenazine. The method employing Tetrabenazine-d7 exhibits superior sensitivity (lower LLOQ), and the validation data for accuracy and precision show less variability (lower %RSD). Furthermore, the deuterated IS provides more consistent recovery and better compensation for matrix effects, which are critical for the reliability of the assay.
While a method with a structural analog internal standard can be validated to meet regulatory requirements, it often requires more extensive method development to minimize variability and may be more susceptible to unexpected matrix effects from different patient populations. For researchers, scientists, and drug development professionals seeking the highest level of data quality and robustness in their bioanalytical assays for tetrabenazine, the use of a deuterated internal standard is the unequivocally superior choice.
References
A Comparative Guide to Internal Standards in Tetrabenazine Bioanalysis: Trans-Dihydro Tetrabenazine-d7 vs. 13C-Labeled Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of tetrabenazine (B1681281) and its active metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison between the commonly used deuterated internal standard, trans-Dihydro Tetrabenazine-d7, and the theoretically superior, though less commonly documented, 13C-labeled internal standards. This comparison is supported by established principles of isotope dilution mass spectrometry and data from published bioanalytical methods.
Tetrabenazine is extensively metabolized in the liver to active metabolites, primarily α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ)[1][2]. Accurate quantification of both the parent drug and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. Stable isotope-labeled internal standards (SIL-ISs) are the gold standard for such analyses, as they exhibit nearly identical physicochemical properties to the analyte, allowing for effective compensation of variability during sample preparation and analysis[3].
Key Performance Characteristics: Deuterated vs. 13C-Labeled Internal Standards
The choice between a deuterated and a 13C-labeled internal standard can significantly impact analytical method performance. While direct comparative data for tetrabenazine bioanalysis is limited, the following table summarizes the key characteristics based on general principles and findings from studies on other analytes.
| Feature | This compound (Deuterated IS) | 13C-Labeled Tetrabenazine/Dihydrotetrabenazine (Hypothetical) | Rationale & Implications for Tetrabenazine Analysis |
| Isotopic Stability | High, but potential for back-exchange of deuterium (B1214612) atoms with hydrogen from the matrix or solvent, especially at labile positions. | Very high. 13C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange[4]. | 13C-labeling offers greater assurance of isotopic stability throughout the entire analytical process. |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting slightly earlier than the unlabeled analyte due to the "isotope effect"[4][5][6]. This can lead to differential matrix effects. | Excellent. The minor mass difference has a negligible impact on physicochemical properties, resulting in near-perfect co-elution with the analyte[4][5][6]. | Perfect co-elution of a 13C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak. |
| Potential for Isotopic Interference | Lower, as the natural abundance of deuterium is low. However, in-source fragmentation and H-D exchange can sometimes complicate spectra. | Minimal. The natural abundance of 13C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster. | 13C-labeling generally provides a cleaner analytical signal with less potential for spectral overlap. |
| Commercial Availability & Cost | More commonly available and generally less expensive. | Often requires custom synthesis, leading to higher costs and longer lead times[7]. | The cost-effectiveness and ready availability of deuterated standards are significant practical advantages. |
Data Presentation: Performance of a Deuterated Internal Standard in Tetrabenazine Bioanalysis
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous quantification of tetrabenazine, α-dihydrotetrabenazine, and β-dihydrotetrabenazine in human plasma using Tetrabenazine-d7 as the internal standard[8].
| Analyte | Calibration Range (ng/mL) | Linearity (r²) |
| Tetrabenazine | 0.01 - 5.03 | ≥ 0.99 |
| α-Dihydrotetrabenazine | 0.50 - 100 | ≥ 0.99 |
| β-Dihydrotetrabenazine | 0.50 - 100 | ≥ 0.99 |
Data extracted from a study by Derangula et al. (2013)[8].
While a direct comparison with a 13C-labeled internal standard for tetrabenazine is not available in the literature, it is anticipated that a 13C-IS would provide at least comparable, if not superior, accuracy and precision due to the theoretical advantages outlined above.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of analytical methods. The following is a summary of the experimental protocol for the quantification of tetrabenazine and its active metabolites using a deuterated internal standard[8].
Objective: To develop and validate a sensitive and high-throughput LC-MS/MS method for the simultaneous determination of tetrabenazine, α-dihydrotetrabenazine, and β-dihydrotetrabenazine in human plasma.
1. Sample Preparation:
-
A 200 µL aliquot of human plasma is used.
-
Internal Standard Spiking: Plasma samples are spiked with Tetrabenazine-d7.
-
Solid-Phase Extraction (SPE): The analytes and the internal standard are extracted from the plasma using C18 SPE cartridges.
-
Reconstitution: The extracted samples are reconstituted in the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic System: A liquid chromatography system capable of delivering a precise and stable flow.
-
Column: Zorbax SB C18 column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate (B1210297) (60:40, v/v).
-
Flow Rate: 0.8 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API-4000) operating in the multiple reaction-monitoring (MRM) mode with an electrospray ionization (ESI) source.
3. Quantification:
-
The concentration of each analyte is determined by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the analyte in spiked plasma standards.
Mandatory Visualization
The following diagrams illustrate the metabolic pathway of tetrabenazine, the experimental workflow, and a logical comparison of the internal standards.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Selecting the Optimal Deuterated Standard for Tetrabenazine Analysis
A Comparative Guide for Researchers and Bioanalytical Scientists
In the quantitative analysis of tetrabenazine (B1681281), a drug used to treat hyperkinetic movement disorders, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Deuterated internal standards are widely considered the gold standard due to their similar physicochemical properties to the analyte, which allows them to effectively compensate for variability during sample preparation and analysis. This guide provides a comprehensive evaluation of the performance of deuterated standards for tetrabenazine analysis, supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable standard for their bioanalytical needs.
Performance Metrics: A Quantitative Comparison
| Performance Parameter | Tetrabenazine | α-dihydrotetrabenazine | β-dihydrotetrabenazine |
| Linearity Range (ng/mL) | 0.01 - 5.03 | 0.50 - 100 | 0.50 - 100 |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
| Precision (% RSD) | Within-run: ≤ 8.5%Between-run: ≤ 10.2% | Within-run: ≤ 6.9%Between-run: ≤ 8.8% | Within-run: ≤ 7.8%Between-run: ≤ 9.5% |
| Accuracy (% Bias) | Within-run: -4.0% to 5.0%Between-run: -2.7% to 3.3% | Within-run: -5.4% to 4.8%Between-run: -3.9% to 2.8% | Within-run: -6.3% to 5.9%Between-run: -4.5% to 3.7% |
| Recovery (%) | ~85% | ~89% | ~88% |
| Matrix Effect | Not significant | Not significant | Not significant |
Data extracted from a validated LC-MS/MS method for the determination of tetrabenazine and its metabolites in human plasma using Tetrabenazine-d7 as an internal standard.[1][2]
Key Considerations for Deuterated Standard Selection
While Tetrabenazine-d7 has demonstrated robust performance, the selection of a deuterated internal standard should be guided by several key principles:
-
Degree and Position of Deuteration: The deuterium (B1214612) labeling should be sufficient to provide a mass shift that avoids isotopic crosstalk with the analyte. A mass difference of at least 3 to 4 Da is generally recommended. The position of the deuterium atoms should be on a part of the molecule that is not susceptible to exchange under analytical conditions.
-
Isotopic Purity: The isotopic purity of the deuterated standard should be high (typically >98%) to minimize the contribution of the unlabeled analyte in the standard, which could affect the accuracy of the assay at the lower limit of quantification (LLOQ).
-
Chromatographic Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to ensure that it experiences the same matrix effects. However, it is a known phenomenon that deuteration can sometimes lead to a slight shift in retention time, which could potentially lead to differential matrix effects.[3] While often negligible, this should be evaluated during method development.
-
Stability: The deuterated standard should be stable throughout the sample preparation, storage, and analysis process.
Experimental Protocols
The following is a detailed methodology for a validated LC-MS/MS assay for the quantification of tetrabenazine in human plasma using Tetrabenazine-d7 as an internal standard.[1][2]
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add the internal standard solution (Tetrabenazine-d7).
-
Perform a solid-phase extraction using C18 cartridges.
-
Wash the cartridges to remove interferences.
-
Elute the analytes and the internal standard.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: Zorbax SB C18 column (50 mm × 4.6 mm, 3.5 µm).[2]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate (B1210297) (60:40, v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizing the Workflow and Logic
To better illustrate the experimental process and the rationale behind using a deuterated internal standard, the following diagrams are provided.
Conclusion
The selection of a suitable deuterated internal standard is a critical step in the development of a robust and reliable bioanalytical method for tetrabenazine. The available data strongly supports the use of Tetrabenazine-d7, which has been shown to provide excellent linearity, precision, and accuracy in a validated LC-MS/MS method. While other deuterated analogs may also be suitable, they should be rigorously evaluated for potential isotopic effects on chromatographic behavior and their ability to effectively compensate for matrix effects. By following the detailed experimental protocols and considering the key performance parameters outlined in this guide, researchers can confidently develop and validate high-quality analytical methods for tetrabenazine and its metabolites.
References
Justification for Using a Stable Isotope-Labeled Internal Standard in Tetrabenazine Studies: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of tetrabenazine (B1681281) and its active metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This guide provides a comprehensive comparison of analytical methodologies, highlighting the justification for using a stable isotope-labeled internal standard (SIL-IS) in tetrabenazine research. The use of a SIL-IS, such as deuterated tetrabenazine, is considered the gold standard in bioanalytical methods, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This is due to its ability to minimize analytical variability and compensate for matrix effects, ultimately leading to more accurate and precise results.[4][5]
Comparison of Analytical Methodologies
The primary methodologies for the quantification of tetrabenazine in biological matrices are high-performance liquid chromatography (HPLC) with UV or fluorescence detection and LC-MS/MS. While HPLC methods are available, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred choice for detecting the low concentrations of tetrabenazine and its metabolites often found in plasma.[6][7][8]
| Parameter | LC-MS/MS with SIL-IS (e.g., Tetrabenazine-d7) | HPLC with UV/Fluorescence Detection (Alternative Method) |
| Internal Standard | Co-eluting stable isotope-labeled analogue (Tetrabenazine-d7)[6] | Structural analogue or no internal standard |
| Specificity | High, based on mass-to-charge ratio of parent and product ions[9] | Lower, potential for interference from endogenous compounds |
| Sensitivity | High (Lower Limit of Quantification, LLOQ ~0.01 ng/mL for tetrabenazine)[6] | Moderate to low (LLOQ typically >0.5 ng/mL)[10] |
| Matrix Effect | Effectively compensated due to identical physicochemical properties of analyte and IS[4][11] | Significant potential for uncorrected matrix effects, leading to inaccurate results |
| Precision (%RSD) | Typically <15% (often <5%)[6] | Can be variable, often >15% |
| Accuracy (%Bias) | Typically within ±15% (often within ±5%)[6] | Can be variable and biased due to matrix effects |
| Sample Preparation | Robust to variations in extraction recovery | Highly dependent on consistent extraction recovery |
Experimental Protocols
This protocol is based on a validated method for the simultaneous quantification of tetrabenazine, α-dihydrotetrabenazine, and β-dihydrotetrabenazine in human plasma.[6]
1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of human plasma, add the internal standard (Tetrabenazine-d7).
-
Load the sample onto a C18 solid-phase extraction cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and the internal standard.
-
Evaporate the eluate to dryness and reconstitute the residue for injection.
2. Liquid Chromatography
-
Column: Zorbax SB C18[6]
-
Mobile Phase: Acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) (60:40, v/v)[6]
-
Flow Rate: 0.8 mL/min[6]
-
Run Time: 2.5 minutes[6]
3. Mass Spectrometry (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), Positive[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[6]
-
MRM Transitions: [9]
-
Tetrabenazine: m/z 318.0 → 220.0
-
α-dihydrotetrabenazine: m/z 320.2 → 302.4
-
β-dihydrotetrabenazine: m/z 320.3 → 165.2
-
Tetrabenazine-d7 (IS): m/z 325.1 → 220.0
-
Justification for SIL-IS: Mitigating Matrix Effects
The primary justification for using a SIL-IS is to counteract the "matrix effect," a phenomenon where components of the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement.[4] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it experiences the same degree of matrix effect.[5] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is normalized, resulting in a more accurate and precise measurement.
Caption: Workflow for tetrabenazine analysis using a SIL-IS.
Logical Justification for Using a SIL-IS
The decision to use a SIL-IS is based on a logical progression aimed at achieving the most reliable analytical data. The diagram below illustrates this logical relationship.
Caption: Logical justification for selecting a SIL-IS.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. scispace.com [scispace.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. waters.com [waters.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Determination of therapeutic plasma concentrations of tetrabenazine and an active metabolite by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct injection high-performance liquid chromatography of tetrabenazine and its metabolite in plasma of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Quantification of Tetrabenazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of tetrabenazine (B1681281), a crucial therapeutic agent for hyperkinetic movement disorders. While a formal inter-laboratory comparison study has not been identified in the public domain, this document synthesizes data from various independent validation studies to offer insights into the performance of commonly employed analytical techniques. The objective is to assist laboratories in selecting and implementing robust methods for the quantification of tetrabenazine and its principal active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).
Data Presentation: A Comparative Analysis of Quantitative Methods
The following table summarizes the performance characteristics of different analytical methods for tetrabenazine quantification as reported in various studies. This allows for a cross-method comparison of key validation parameters.
| Method | Matrix | Analyte(s) | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | LOD/LOQ |
| HPLC-UV [1] | Tablets | Tetrabenazine | 20 - 100 µg/mL | 99.33 - 100.87% | Not Specified | LOD: 0.04 µg/mL, LOQ: 0.15 µg/mL |
| RP-HPLC [2] | Bulk Drug & Tablets | Tetrabenazine | 20 - 150 µg/mL | 99.58 - 99.99% | < 2% | Not Specified |
| RP-HPLC [3] | Tablets | Tetrabenazine | 2 - 10 µg/mL | Not Specified | Not Specified | Not Specified |
| RP-HPLC [4] | Bulk Drug & Tablets | Tetrabenazine | 6.25 - 37.5 µg/mL | 99.96 - 100.79% | Not Specified | LOD: 0.634 µg/mL, LOQ: 1.921 µg/mL |
| LC-MS/MS [5] | Human Plasma | Tetrabenazine | 0.01 - 5.03 ng/mL | Within ±15% of nominal | ≤ 15% | LLOQ: 0.01 ng/mL |
| LC-MS/MS [5] | Human Plasma | α-HTBZ & β-HTBZ | 0.50 - 100 ng/mL | Within ±15% of nominal | ≤ 15% | LLOQ: 0.50 ng/mL |
| HPLC-Fluorescence [6] | Human & Rat Plasma | Tetrabenazine | 0.5 - 200 ng/mL | Not Specified | Not Specified | LLOQ: 0.5 ng/mL |
| HPLC-Fluorescence [6] | Human & Rat Plasma | Dihydrotetrabenazine | 2 - 1000 ng/mL | Not Specified | Not Specified | LLOQ: 2.0 ng/mL |
Note: The presented data is a compilation from separate studies and not from a direct head-to-head comparison. Variations in instrumentation, reagents, and specific protocol details may contribute to differences in reported performance.
Experimental Protocol: A Representative LC-MS/MS Method
This section details a representative experimental protocol for the simultaneous quantification of tetrabenazine and its active metabolites in human plasma, based on a validated LC-MS/MS method[5].
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add the internal standard (Tetrabenazine-d7).
-
Load the sample onto a C18 SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
2. Liquid Chromatography
-
Column: Zorbax SB C18[5].
-
Mobile Phase: A mixture of acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate (B1210297) (60:40, v/v)[5].
-
Flow Rate: 0.8 mL/min[5].
-
Injection Volume: Not specified.
-
Run Time: 2.5 minutes[5].
3. Mass Spectrometry
-
Instrument: API-4000 LC-MS/MS[5].
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tetrabenazine: m/z 318.0 → 220.0
-
α-dihydrotetrabenazine: m/z 320.2 → 302.4
-
β-dihydrotetrabenazine: m/z 320.3 → 165.2
-
Tetrabenazine-d7 (IS): m/z 325.1 → 220.0
-
4. Quantification
-
Construct calibration curves by plotting the peak area ratios of the analytes to the internal standard against the nominal concentrations.
-
Use a weighted linear regression for quantification.
Mandatory Visualization: Workflow and Signaling Pathways
The following diagrams illustrate key processes relevant to the inter-laboratory comparison of tetrabenazine quantification.
Caption: A generalized workflow for an inter-laboratory comparison study.
Caption: Metabolic pathway of tetrabenazine to its active metabolites.
References
- 1. sid.ir [sid.ir]
- 2. sphinxsai.com [sphinxsai.com]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct injection high-performance liquid chromatography of tetrabenazine and its metabolite in plasma of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterium Labeling Fortifies Tetrabenazine's Pharmacokinetic Profile, Offering Enhanced Stability and Dosing Advantages
A strategic substitution of hydrogen with its heavier isotope, deuterium (B1214612), in the molecular structure of tetrabenazine (B1681281) has led to the development of deutetrabenazine, a pharmacokinetically superior analog. This modification significantly improves the drug's metabolic stability, resulting in a longer half-life, increased systemic exposure of its active metabolites, and a more favorable dosing regimen for patients with hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia.
Deuterium labeling, a process of replacing hydrogen atoms with deuterium at specific metabolically vulnerable sites, has emerged as a valuable tool in drug development to enhance pharmacokinetic properties.[1] In the case of tetrabenazine, this "deuterium switch" has yielded deutetrabenazine, a drug with a markedly improved pharmacokinetic profile compared to its predecessor.[2] The core principle behind this enhancement is the kinetic isotope effect, where the stronger carbon-deuterium bond slows down the rate of enzymatic metabolism, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme.[3][4]
Comparative Pharmacokinetic Profile
Clinical studies in healthy volunteers have demonstrated the significant impact of deuterium labeling on the pharmacokinetics of tetrabenazine's active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). Following oral administration, deutetrabenazine exhibits a longer half-life and increased systemic exposure (AUC) of its active metabolites compared to tetrabenazine.[1]
A crossover study comparing a single 25 mg dose of deutetrabenazine to 25 mg of tetrabenazine in healthy volunteers revealed a near doubling of the half-life for the total active metabolites (α+β)-HTBZ derived from deutetrabenazine (8.6 hours) versus those from tetrabenazine (4.8 hours).[2] This was accompanied by a more than two-fold increase in the total systemic exposure (AUCinf), with values of 542 ng·hr/mL for deutetrabenazine's metabolites compared to 261 ng·hr/mL for tetrabenazine's.[2] Notably, the peak plasma concentrations (Cmax) showed only a minor increase, suggesting a more sustained and controlled release of the active moieties.[2]
Further studies have corroborated these findings, showing that the half-lives of the active metabolites following deutetrabenazine administration are 3- to 4-fold longer than with tetrabenazine under steady-state conditions.[5][6] This prolonged exposure allows for less frequent dosing and the use of lower doses of deutetrabenazine to achieve comparable therapeutic effects to tetrabenazine.[5]
| Pharmacokinetic Parameter | Tetrabenazine (25 mg) | Deutetrabenazine (25 mg) | Reference |
| Total (α+β)-HTBZ Half-life (t½) | ~4.8 hours | ~8.6 - 9.4 hours | [2] |
| Total (α+β)-HTBZ AUCinf (ng·hr/mL) | ~261 | ~542 | [2] |
| Total (α+β)-HTBZ Cmax (ng/mL) | ~61.6 | ~74.6 | [2] |
Experimental Protocols
The evaluation of the pharmacokinetic profiles of tetrabenazine and deutetrabenazine typically involves randomized, double-blind, two-period crossover studies in healthy volunteers.
Study Design: A common design is a crossover study where participants receive a single oral dose of either tetrabenazine or deutetrabenazine, followed by a washout period, and then receive the alternate treatment.[2] This design allows for within-subject comparison, reducing variability.
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration to characterize the plasma concentration-time profile of the parent drugs and their active metabolites.
Bioanalytical Method: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the simultaneous quantification of tetrabenazine, deutetrabenazine, and their respective α- and β-dihydrotetrabenazine metabolites in human plasma.[7] This method involves solid-phase extraction of the analytes from plasma, followed by chromatographic separation and detection by mass spectrometry.[7]
Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine key pharmacokinetic parameters from the plasma concentration-time data. These parameters include:
-
Cmax: Maximum (or peak) plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
Metabolic Pathway and Experimental Workflow
The metabolic pathway of both tetrabenazine and deutetrabenazine begins with the reduction of the parent compound to its active metabolites, α-HTBZ and β-HTBZ. This initial step is not significantly affected by deuteration. However, the subsequent metabolism of these active metabolites, which is primarily mediated by the CYP2D6 enzyme, is where the deuterium labeling exerts its effect by slowing down the process.[3][8]
The experimental workflow for a typical pharmacokinetic comparison study is a multi-step process that ensures accurate and reliable data.
References
- 1. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Randomized controlled trial of deutetrabenazine for tardive dyskinesia: The ARM-TD study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Linearity, accuracy, and precision of tetrabenazine assays with "trans-Dihydro Tetrabenazine-d7"
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of tetrabenazine (B1681281) (TBZ) and its metabolites is paramount for pharmacokinetic, bioequivalence, and clinical studies. This guide provides a detailed comparison of a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, with alternative high-performance liquid chromatography (HPLC) methods employing UV or fluorescence detection.
This objective comparison, supported by experimental data, delves into the critical performance characteristics of linearity, accuracy, and precision to aid in the selection of the most appropriate analytical method for specific research needs.
Performance Comparison of Tetrabenazine Assays
The selection of a bioanalytical method hinges on its ability to provide reliable and reproducible data. The following tables summarize the key performance metrics for a validated LC-MS/MS assay using Tetrabenazine-d7 as an internal standard, alongside alternative HPLC methods.
Table 1: Linearity of Tetrabenazine Assays
| Method | Analyte(s) | Internal Standard | Calibration Range | Correlation Coefficient (r²) |
| LC-MS/MS | Tetrabenazine | Tetrabenazine-d7 | 0.01 - 5.03 ng/mL | ≥ 0.99[1] |
| α-dihydrotetrabenazine | 0.50 - 100 ng/mL | ≥ 0.99[1] | ||
| β-dihydrotetrabenazine | 0.50 - 100 ng/mL | ≥ 0.99[1] | ||
| RP-HPLC-PDA | Tetrabenazine | Not specified | 20 - 150 µg/mL | 0.9999[2] |
| RP-HPLC-UV | Tetrabenazine | Not specified | 20 - 100 µg/mL | Not specified |
Table 2: Accuracy of Tetrabenazine Assays
| Method | Analyte(s) | Internal Standard | Accuracy (% Recovery / % Bias) |
| LC-MS/MS | Tetrabenazine & Metabolites | Tetrabenazine-d7 | 94.4 - 103.3% |
| RP-HPLC-PDA | Tetrabenazine | Not specified | 99.58 - 99.99% |
| RP-HPLC-UV | Tetrabenazine | Not specified | 99.33 - 100.87%[3] |
Table 3: Precision of Tetrabenazine Assays
| Method | Analyte(s) | Internal Standard | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LC-MS/MS | Tetrabenazine & Metabolites | Tetrabenazine-d7 | 0.62 - 7.07% | 0.62 - 7.07% |
| RP-HPLC-PDA | Tetrabenazine | Not specified | < 2%[2] | < 2%[2] |
| RP-HPLC-UV | Tetrabenazine | Not specified | < 1.0% (at LOQ) | Not specified |
In-Depth Look at Experimental Protocols
A thorough understanding of the experimental procedures is crucial for replicating results and assessing the suitability of a method.
LC-MS/MS with Tetrabenazine-d7 Internal Standard
This method offers high sensitivity and specificity for the simultaneous quantification of tetrabenazine and its primary active metabolites, α- and β-dihydrotetrabenazine, in human plasma.[1]
Sample Preparation:
-
A 200 µL aliquot of human plasma is used.[1]
-
Tetrabenazine-d7 is added as the internal standard.[1]
-
Analytes are extracted using solid-phase extraction (SPE) with C18 cartridges.[1]
-
The extracted samples are reconstituted prior to injection.[1]
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: A Zorbax SB C18 column is used for separation.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate (B1210297) (60:40, v/v) is used at a flow rate of 0.8 mL/min.[1]
-
Detection: An API-4000 LC-MS/MS system operating in multiple reaction-monitoring (MRM) mode is employed for detection.[1]
Alternative Method: RP-HPLC with UV/PDA Detection
This method is suitable for the quantification of tetrabenazine in bulk drug and pharmaceutical dosage forms.
Sample Preparation:
-
Tablets are accurately weighed, powdered, and a portion equivalent to 25 mg of tetrabenazine is dissolved in the mobile phase.
-
The solution is sonicated, filtered, and diluted to the desired concentration.
Chromatographic Conditions:
-
Chromatography: An Xterra RP18 column (4.6 x 150 mm, 3.5 µm) is used.[2]
-
Mobile Phase: An isocratic mobile phase consisting of a buffer (0.01M K2HPO4) and acetonitrile (50:50, v/v) is pumped at a flow rate of 1.0 mL/min.[2]
-
Detection: A Photo Diode Array (PDA) detector is used at a wavelength of 210 nm.[2]
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow for the LC-MS/MS assay.
Caption: Experimental workflow for the LC-MS/MS analysis of tetrabenazine.
Conclusion
The LC-MS/MS method utilizing Tetrabenazine-d7 as an internal standard demonstrates exceptional sensitivity and the ability to simultaneously quantify tetrabenazine and its active metabolites in a complex biological matrix like human plasma. Its high linearity, accuracy, and precision make it a robust and reliable choice for demanding research and clinical applications.
Alternative HPLC methods with UV or PDA detection offer a simpler and more accessible approach, particularly for the analysis of bulk drug and pharmaceutical formulations where the high sensitivity of LC-MS/MS may not be required. While these methods demonstrate good linearity, accuracy, and precision, their higher limits of detection and quantification may not be suitable for studies requiring the measurement of low concentrations of tetrabenazine and its metabolites in biological fluids. The choice of method should, therefore, be guided by the specific requirements of the study, including the nature of the sample, the required sensitivity, and the availability of instrumentation.
References
- 1. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated simultaneous high-performance thin-layer chromatography‒mass spectrometry method for analysis of citalopram prochlorperazine, midazolam, and chlorodiazepoxide in urine for forensic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103776932A - Method for analyzing and separating tetrabenazine and intermediate thereof by HPLC (High Performance Liquid Chromatography) method - Google Patents [patents.google.com]
Comparison of analytical performance between deuterated and structural analog internal standards
A Head-to-Head Comparison: Deuterated vs. Structural Analog Internal Standards in Bioanalysis
In the precise world of analytical chemistry, particularly within drug development and clinical research, the accurate quantification of target analytes is of utmost importance. The use of an internal standard (IS) in methods like liquid chromatography-mass spectrometry (LC-MS) is a fundamental practice to correct for variability throughout the analytical process.[1] An internal standard is a compound added in a constant amount to all samples, calibrators, and quality controls, helping to normalize for variations in sample preparation, instrument response, and matrix effects.[1][2]
The choice of an internal standard is a critical decision, with the two most common options being a stable isotope-labeled (SIL) standard, such as a deuterated standard, or a structural analog.[1] While both are utilized, the scientific and regulatory consensus strongly favors the use of deuterated standards for achieving the highest data quality.[1][3] This guide provides an objective comparison, supported by experimental data, to illuminate the performance differences between these two types of internal standards.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are considered the "gold standard" in bioanalysis.[4] They are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with its heavier isotope, deuterium (B1214612).[1] This subtle modification results in a different mass-to-charge ratio (m/z) for detection by the mass spectrometer, while preserving the physicochemical properties of the molecule.[1] This near-identical nature is the foundation of their superior performance.[1]
In contrast, a structural analog is a different chemical entity chosen for its structural similarity to the analyte.[1] However, even minor structural differences can lead to significant variations in analytical behavior, potentially compromising the reliability of the quantification.[1]
Key Advantages of Deuterated Standards:
-
Superior Matrix Effect Compensation: The primary justification for using a deuterated IS is its ability to effectively compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the sample matrix (e.g., plasma, urine).[1] Because a deuterated standard has a virtually identical chromatographic retention time and ionization efficiency to the analyte, it experiences the same matrix effects at the same time.[1] A structural analog, with its different chemical structure, will likely have a different retention time and will not experience the identical ionization interference, leading to less accurate results.[1]
-
Improved Accuracy and Precision: Assays utilizing deuterated internal standards consistently demonstrate higher accuracy and precision.[5][6] By closely mimicking the analyte's behavior throughout the entire analytical process, from extraction to detection, deuterated standards more effectively normalize for variations.[5]
Quantitative Performance Comparison
The superior performance of a deuterated standard is evident when examining key validation parameters. The following table summarizes typical data from a comparative experiment designed to quantify a drug in human plasma using either a deuterated IS or a structural analog IS.
| Performance Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Acceptance Criteria |
| Inter-day Accuracy (% Bias) | -1.2% to +2.5% | -8.5% to +9.8% | Within ±15% |
| Inter-day Precision (% CV) | 3.1% to 5.8% | 7.9% to 12.4% | ≤15% |
| Matrix Effect (% CV of IS-normalized MF) | 4.2% | 18.7% | ≤15% |
| Extraction Recovery (% Mean) | 92.5% | 78.3% | Consistent and reproducible |
Data is representative and compiled from principles described in referenced literature.[1][4][5]
Experimental Workflow and Decision Making
The selection and implementation of an internal standard is a critical step in the development of a robust bioanalytical method. The following diagram illustrates the typical workflow.
Caption: Experimental workflow for bioanalysis using an internal standard.
The decision to use a deuterated versus a structural analog internal standard has significant implications for data quality. The following diagram outlines the logical considerations in this selection process.
Caption: Decision tree for internal standard selection in bioanalysis.
Experimental Protocols
Robust bioanalytical method validation requires a series of well-defined experiments to assess the performance of the internal standard. Below are detailed methodologies for key experiments.
Protocol 1: Evaluation of Matrix Effects
Objective: To determine the ability of a deuterated and a structural analog internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Methodology:
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare the analyte and internal standard in a neat solution (e.g., mobile phase).
-
Set 2 (Post-Spiked Matrix): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte and internal standard at low and high concentrations.[7]
-
Set 3 (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix from the same six sources before the extraction process.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis and Calculation of Matrix Factor (MF):
-
The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2) to the peak area in the absence of matrix (Set 1).[3]
-
The IS-normalized MF is calculated by dividing the analyte MF by the IS MF.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across all sources should be ≤15%.[7]
Protocol 2: Assessment of Accuracy and Precision
Objective: To compare the accuracy and precision of the analytical method when using a deuterated versus a structural analog internal standard.
Methodology:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of the analyte and both internal standards (deuterated and structural analog) in a suitable organic solvent.
-
Create a series of calibration standards by spiking blank biological matrix with known concentrations of the analyte.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
For each standard and QC, aliquot the matrix into separate tubes.
-
Add a known, constant amount of either the deuterated IS or the structural analog IS to the respective sets of samples.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[4]
-
-
LC-MS/MS Analysis: Analyze the extracted samples.
-
Data Analysis:
-
Construct a calibration curve for each set of standards (one with the deuterated IS and one with the structural analog IS) by plotting the peak area ratio of the analyte to the IS against the nominal concentration.
-
Quantify the QC samples against their respective calibration curves.
-
Calculate the accuracy (% bias) and precision (% CV) for the QC samples from at least three separate analytical runs.
-
Considerations and Potential Pitfalls
While deuterated internal standards are generally superior, it's important to be aware of potential challenges:
-
Isotopic Effects: In some cases, deuterium labeling can cause a slight shift in retention time, leading to incomplete co-elution with the analyte.[8] This can result in differential matrix effects and compromise accuracy.[8][9] Using 13C or 15N labeled standards can often minimize this issue.[8]
-
Cost and Availability: Deuterated standards can be more expensive and may not always be commercially available, especially for novel drug candidates.[3]
-
Masking Issues: The excellent corrective ability of a deuterated IS might sometimes mask underlying problems with the analytical method, such as poor extraction recovery or analyte instability.[10]
Conclusion
The use of deuterated internal standards in bioanalytical assays provides a significant advantage in achieving high levels of accuracy and precision.[5] By closely mimicking the behavior of the analyte throughout the analytical process, these standards effectively compensate for various sources of error, leading to more reliable and reproducible data.[5][6] The quantitative data and detailed protocols presented in this guide underscore the superiority of this approach over the use of structural analog internal standards. While practical considerations such as cost and availability may sometimes necessitate the use of a structural analog, its suitability must be rigorously validated to ensure the integrity of the bioanalytical data.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of trans-Dihydro Tetrabenazine-d7: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of trans-Dihydro Tetrabenazine-d7, a deuterated isotopologue of a tetrabenazine (B1681281) metabolite, is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. This document provides a procedural, step-by-step guide for its disposal, in line with established safety protocols for hazardous chemical waste.
Immediate Safety Considerations
This compound, like its parent compound, should be handled as a hazardous chemical. Safety Data Sheets (SDS) indicate that Tetrabenazine-d7 is harmful if swallowed.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Summary of Key Hazard and Disposal Information
The following table summarizes critical information derived from safety data sheets and general hazardous waste management guidelines.
| Parameter | Information | Source |
| Primary Hazard | Harmful if swallowed. | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Prohibited Disposal Methods | Do not dispose of with household garbage. Do not allow product to reach sewage system. | [3] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | [4] |
| Accumulation Limits (Satellite Accumulation Area) | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | [1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. The following steps provide a general operational plan. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste : Treat all this compound, including pure compound, contaminated solutions, and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves), as hazardous chemical waste.
-
Segregate Waste : Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.[5][6] Incompatible wastes can react dangerously.[5][7] For example, keep organic solvent waste separate from aqueous waste.[1]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container : Use a chemically resistant container with a secure, leak-proof screw cap.[4][5] The container material must be compatible with the waste's solvent (if in solution). For solid waste, a clearly labeled, sealed container is required.
-
Properly Label the Container : As soon as the first waste is added, affix a hazardous waste tag provided by your institution's EHS department.[3] The label must include:
Step 3: Waste Accumulation and Storage
-
Designate a Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[1][5]
-
Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[1][7]
-
Keep Containers Closed : Keep the waste container securely capped at all times, except when adding waste.[5][9]
-
Monitor Accumulation Limits : Do not exceed the SAA limits of 55 gallons for hazardous waste or 1 quart for acutely hazardous waste.[2]
Step 4: Arranging for Disposal
-
Request a Pickup : Once the container is full or you are finished generating this waste stream, contact your institution's EHS or hazardous waste management office to schedule a pickup.[2]
-
Do Not Dispose Down the Drain : Under no circumstances should this compound or its containers be disposed of in the sanitary sewer.[3]
-
Empty Container Disposal : An empty container that held this compound must be managed as hazardous waste unless it has been triple-rinsed.[1][3] The rinsate from this process must be collected and disposed of as hazardous waste.[1][3] After proper decontamination, deface the label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. vumc.org [vumc.org]
- 4. danielshealth.com [danielshealth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. ethz.ch [ethz.ch]
Essential Safety and Logistical Information for Handling trans-Dihydro Tetrabenazine-d7
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of trans-Dihydro Tetrabenazine-d7. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper management of this compound.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a stringent adherence to safety protocols is mandatory to minimize exposure and ensure personal safety. The following PPE is required:
-
Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are essential to protect against splashes and airborne particles.[1]
-
Hand Protection: Chemical-impermeable gloves, such as nitrile or powder-free latex gloves, must be worn. It is recommended to consider double gloving. Gloves must be inspected before use and changed immediately if contaminated. Hands should be washed thoroughly after handling the material.[1]
-
Body Protection: A laboratory coat is suitable for handling small quantities (up to 500 grams). For larger quantities, a disposable laboratory coat or a low-permeability coverall is recommended. Fire/flame resistant and impervious clothing should be worn.[1]
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1] If exposure limits are exceeded or if irritation is experienced, a full-face respirator should be used.[1]
General Hygiene and Safety Practices:
-
Avoid all personal contact, including inhalation of dust or vapors.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Ensure an eyewash station and safety shower are readily accessible.
Quantitative Safety and Physical Data
While specific occupational exposure limits for this compound or its parent compound, tetrabenazine (B1681281), have not been established, it is crucial to handle the compound with care due to its pharmacological activity and potential hazards.[2] The available quantitative data for related compounds are summarized below.
Table 1: Quantitative Toxicity Data for Tetrabenazine
| Route of Administration | Organism | Dose | Reference |
| Oral | Mouse | LD50: 550 mg/kg | [3] |
| Intraperitoneal | Mouse | LD50: 250 mg/kg | [3] |
| Subcutaneous | Mouse | LD50: 400 mg/kg | [3] |
| Intravenous | Mouse | LD50: 150 mg/kg | [3] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₂₂D₇NO₃ |
| Molecular Weight | 326.48 g/mol |
| Appearance | Solid (form may vary) |
| Storage | 2-8°C Refrigerator |
Experimental Protocol: Use as an Internal Standard in LC-MS/MS
This compound is a stable isotope-labeled compound, making it an ideal internal standard (IS) for the quantification of tetrabenazine and its metabolites in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a general, step-by-step protocol for its use.
Objective: To accurately quantify the concentration of an analyte (e.g., tetrabenazine) in a biological matrix by correcting for variability in sample preparation and instrument response.
Materials:
-
This compound (Internal Standard)
-
Analyte of interest (e.g., Tetrabenazine)
-
Biological matrix (e.g., plasma, urine)
-
Appropriate solvents (e.g., acetonitrile, methanol, water)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Similarly, prepare a stock solution of the analyte.
-
Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C).
-
-
Preparation of Working Solutions:
-
Prepare a working solution of the internal standard by diluting the stock solution to a concentration that will yield a robust signal in the LC-MS/MS system (e.g., 100 ng/mL).
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.
-
-
Sample Preparation:
-
To a known volume of each unknown sample, calibration standard, and quality control sample, add a fixed volume of the internal standard working solution. This should be done at the earliest stage of sample preparation to account for any analyte loss during extraction.[4][5]
-
Vortex each sample to ensure thorough mixing.
-
Perform sample extraction using a validated method (e.g., protein precipitation, LLE, or SPE) to remove interfering substances from the matrix.
-
-
LC-MS/MS Analysis:
-
Inject a fixed volume of the extracted sample onto the LC-MS/MS system.
-
Develop a chromatographic method that provides good separation of the analyte and the internal standard from other matrix components.
-
Optimize the mass spectrometer settings for the detection of both the analyte and the internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
For each injection, determine the peak area of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mechanism of Action: VMAT2 Inhibition
Tetrabenazine and its metabolites, including dihydrotetrabenazine, exert their pharmacological effects by acting as reversible inhibitors of the vesicular monoamine transporter 2 (VMAT2).[6][7][8][9][10] VMAT2 is a protein located on the membrane of synaptic vesicles in neurons and is responsible for transporting monoamines (such as dopamine, serotonin, and norepinephrine) from the cytoplasm into the vesicles for storage and subsequent release.
By inhibiting VMAT2, tetrabenazine depletes the stores of these monoamines, leading to a reduction in their release into the synapse. This depletion of dopamine, in particular, is thought to be the mechanism by which it alleviates the symptoms of hyperkinetic movement disorders.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure compliance with local, state, and federal regulations.[11][12][13][14]
General Principles:
-
All waste containing this compound should be treated as hazardous chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Segregate waste containing this compound from other waste streams.
Step-by-Step Disposal Procedures:
-
Unused or Expired Compound:
-
Keep the compound in its original, tightly sealed container.
-
Label the container clearly as "Hazardous Waste" and include the chemical name: "this compound".
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
-
Contaminated Labware (e.g., pipette tips, vials, gloves):
-
Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be lined with a durable plastic bag.
-
Once the container is full, seal it securely and arrange for disposal through a licensed hazardous waste contractor.
-
-
Contaminated Solutions (e.g., unused prepared solutions, solvent rinses):
-
Collect all liquid waste in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste" and list all chemical components, including solvents and "this compound".
-
Keep the container sealed when not in use.
-
Arrange for disposal through a licensed hazardous waste disposal company.
-
-
Spill Cleanup Materials:
-
In the event of a spill, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Wear the appropriate PPE during cleanup.
-
Collect all contaminated absorbent material and any other cleanup supplies in a sealed, labeled hazardous waste container.
-
Dispose of the container as hazardous waste.
-
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring a safe laboratory environment and minimizing environmental impact.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 7. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 9. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 10. biorxiv.org [biorxiv.org]
- 11. ptb.de [ptb.de]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
